1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHWZYYIURZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
This guide provides a comprehensive technical overview of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine, a key intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, and potential applications, grounded in established scientific principles and data.
Introduction: Strategic Importance in Synthesis
This compound is a bespoke chemical entity valued primarily as a structural scaffold and intermediate in the synthesis of more complex, biologically active molecules. Its architecture, featuring a substituted benzoyl group linked to a methylpiperazine moiety, offers a unique combination of steric and electronic properties. The presence of a bromine atom on the phenyl ring is of particular strategic importance, as it provides a reactive handle for a variety of cross-coupling reactions, most notably Suzuki and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, making it a versatile building block in the construction of compound libraries for drug discovery programs.[1] The piperazine ring itself is a well-established pharmacophore found in numerous approved drugs, often contributing to improved pharmacokinetic properties such as solubility and bioavailability.[1][2]
Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
Core Chemical Identity
The molecule consists of a 4-bromo-2-methylbenzoic acid core that has formed an amide bond with 1-methylpiperazine. This structure dictates its reactivity and physical behavior.
| Property | Value | Source |
| IUPAC Name | (4-Bromo-2-methylphenyl)(4-methylpiperazin-1-yl)methanone | N/A |
| CAS Number | 341597-39-3 | Internal Data |
| Molecular Formula | C13H17BrN2O | Internal Calculation |
| Molecular Weight | 297.19 g/mol | Internal Calculation |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)C | PubChem |
Physicochemical Data
These properties are critical for designing experimental conditions, including reaction solvent selection, purification methods, and formulation development.
| Parameter | Value | Causality and Experimental Insight |
| Melting Point | 83-87 °C | The defined melting range suggests a crystalline solid of reasonable purity. This property is crucial for handling and for purification via recrystallization. |
| Boiling Point | Approx. 427.7 °C at 760 mmHg (Predicted) | As a non-volatile solid, distillation is not a practical purification method. The high predicted boiling point reflects strong intermolecular forces. |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Methanol. Sparingly soluble in water. | The largely nonpolar aromatic and piperazine structure, combined with the polar amide group, dictates its solubility profile. Solubility in DCM and chloroform is leveraged during synthesis for reaction and extraction, while insolubility in water is exploited for precipitation and washing. |
| pKa (Predicted) | 7.95 ± 0.10 (Most Basic) | The basicity is attributed to the tertiary amine (N-methyl) in the piperazine ring. This value is critical for salt formation and for understanding the compound's behavior in physiological pH ranges. |
| LogP (Predicted) | 2.8 - 3.2 | This value indicates moderate lipophilicity, suggesting good potential for membrane permeability, a key parameter in drug design. |
Synthesis and Purification Workflow
The most common and efficient synthesis of this compound is achieved through a standard amide coupling reaction. This process is favored for its high yield, operational simplicity, and the ready availability of starting materials.
Synthetic Pathway: Amide Coupling
The core reaction involves the formation of an amide bond between 4-bromo-2-methylbenzoic acid and 1-methylpiperazine. To achieve this efficiently, the carboxylic acid is typically activated first.
Caption: Standard two-step synthesis via an acyl chloride intermediate.
Detailed Experimental Protocol
-
Step 1: Activation of Carboxylic Acid:
-
To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the cessation of gas evolution. The resulting solution of the acyl chloride intermediate is used directly in the next step.
-
Expertise & Causality: The use of an activating agent like thionyl chloride converts the hydroxyl group of the carboxylic acid into a much better leaving group (a chlorosulfite group which decomposes to SO₂ and Cl⁻), forming a highly reactive acyl chloride. This is essential because direct reaction with the amine is slow and inefficient. DMF acts as a catalyst for this transformation.
-
-
Step 2: Amide Coupling:
-
In a separate flask, dissolve 1-methylpiperazine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) in anhydrous DCM.[3]
-
Cool this amine solution to 0 °C.
-
Slowly add the acyl chloride solution from Step 1 to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Trustworthiness & Validation: The excess base is crucial. One equivalent neutralizes the HCl by-product from the acyl chloride formation, and the second equivalent scavenges the proton released from the piperazine nitrogen upon amide bond formation, driving the reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid derivative is consumed.
-
-
Step 3: Work-up and Purification:
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel to yield the final product as a solid.
-
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in chemical synthesis. The following data represent the expected analytical signature for this compound.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d, 1H, Ar-H), ~7.3 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.8-3.2 (br m, 4H, piperazine-CH₂), ~2.6-2.2 (br m, 4H, piperazine-CH₂), ~2.35 (s, 3H, Ar-CH₃), ~2.30 (s, 3H, N-CH₃). The broad multiplets for the piperazine protons are due to conformational exchange and restricted rotation around the amide C-N bond.[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~169 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-C-Br), ~122 (Ar-CH), ~55 (piperazine-CH₂), ~48 (piperazine-CH₂), ~46 (N-CH₃), ~19 (Ar-CH₃). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₁₈BrN₂O⁺: 297.06, found: 297.1. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed at m/z 297/299. |
| IR (KBr) | ν (cm⁻¹): ~2950 (C-H stretch), ~1640 (C=O amide stretch), ~1450 (C=C aromatic stretch), ~1280 (C-N stretch), ~1030 (C-Br stretch). The strong amide carbonyl stretch around 1640 cm⁻¹ is a key diagnostic peak. |
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential for synthetic diversification. Its key reactive sites enable its use as a versatile scaffold.
Caption: Key reactive sites and potential synthetic transformations.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide is the primary site for synthetic elaboration. It readily participates in Suzuki couplings with boronic acids to form new C-C bonds, or in Buchwald-Hartwig aminations to form C-N bonds.[5] This allows for the introduction of a vast array of aryl, heteroaryl, or amine substituents at the 4-position of the benzoyl ring. These modifications are central to structure-activity relationship (SAR) studies aimed at optimizing ligand binding, selectivity, and pharmacokinetic profiles.
-
Piperazine Ring Modification: While the N-methyl group provides stability and a defined basicity, it can be removed under specific conditions to yield a secondary amine. This opens up another vector for diversification, allowing for the addition of different alkyl or aryl groups to the piperazine nitrogen, further expanding the accessible chemical space.[6]
This compound and its derivatives are frequently cited in patents and literature as intermediates for synthesizing inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme targets, underscoring their relevance in modern medicinal chemistry.[7][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled as potentially harmful. It may cause skin and eye irritation.[9][10] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[9][11] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable scaffold for building diverse molecular libraries. The ability to leverage palladium-catalyzed cross-coupling at the aryl bromide site provides a powerful and flexible method for generating novel chemical entities with therapeutic potential. This guide provides the foundational knowledge required for its effective and safe utilization in the demanding environment of drug discovery and development.
References
-
PubChem. 1-(4-Bromo-2-methylphenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available from: [Link]
- Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. Available from: [Link]
-
MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
-
RSC Publishing. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]
-
PMC. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Available from: [Link]
-
PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Available from: [Link]
-
Dalton Transactions (RSC Publishing). Exploring the BSA- and DNA-binding, cytotoxicity, and cell cycle evaluation of ternary copper(ii)/diimine complexes with N,N-dibenzyl-N′-benzoylthiourea as promising metallodrug candidates. Available from: [Link]
-
MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]
-
PubMed. The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.ca [fishersci.ca]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
The Benzoylpiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoylpiperazine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile cornerstone for the design and synthesis of a diverse array of therapeutic agents.[1] Its unique combination of a rigid benzoyl group and a conformationally flexible piperazine ring allows for precise modulation of physicochemical properties and target interactions. This guide provides a comprehensive exploration of the benzoylpiperazine core, delving into its fundamental synthetic strategies, key structure-activity relationships (SAR), diverse therapeutic applications, and critical safety considerations. We will examine the causality behind experimental choices in synthesis and biological evaluation, offering field-proven insights for drug development professionals. Detailed protocols, data-driven visualizations, and a complete reference list are provided to support the practical application of this knowledge in a research and development setting.
Introduction: The Significance of the Benzoylpiperazine Scaffold
The piperazine ring is one of the most ubiquitous heterocycles found in biologically active compounds and approved drugs.[2][3] Its prevalence stems from its ability to serve as a basic and hydrophilic group, which can optimize the pharmacokinetic properties of a molecule, and as a versatile scaffold to orient pharmacophoric groups in three-dimensional space.[2] The introduction of a benzoyl group onto one of the piperazine nitrogens creates the 1-benzoylpiperazine scaffold, a key building block that offers several distinct advantages in medicinal chemistry.[1][4]
The benzoyl moiety acts as an effective protecting group, enabling selective functionalization of the second nitrogen atom of the piperazine ring. This control is fundamental for constructing unsymmetrically substituted piperazines, which are common features in many pharmaceuticals.[1] Beyond its role as a synthetic handle, the benzoyl group itself can participate in crucial interactions with biological targets and influence the overall electronic and conformational properties of the molecule. This guide will illuminate the multifaceted role of the benzoylpiperazine scaffold, from its foundational chemistry to its impact on modern drug discovery.
Synthetic Strategies and Methodologies
The synthesis of benzoylpiperazine derivatives is well-established, offering robust and versatile routes to a wide range of analogs. The choice of synthetic method often depends on factors such as desired yield, reaction time, available starting materials, and the need for selective mono-substitution.[4]
Direct Acylation of Piperazine
Direct acylation of piperazine with benzoyl chloride is a common and rapid method for synthesizing the core 1-benzoylpiperazine structure. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 1-Benzoylpiperazine via Direct Acylation [4]
-
Materials: Piperazine, Benzoyl chloride, 10% aqueous Sodium Hydroxide (NaOH) solution, Dichloromethane (DCM).
-
Procedure:
-
In a suitable flask, dissolve piperazine (1.0 eq) in a 10% aqueous NaOH solution.
-
With vigorous stirring, add benzoyl chloride (1.0-1.2 eq) dropwise over 10-15 minutes. Maintain vigorous stirring for 1 minute after each addition.
-
After the complete addition of benzoyl chloride, seal the flask and continue to stir vigorously for an additional 15 minutes. A white precipitate of 1-benzoylpiperazine will form.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether).
-
Synthesis via Boc-Protection Strategy
For achieving high selectivity and yield of the mono-substituted product, a strategy involving a protecting group such as tert-butyloxycarbonyl (Boc) is often employed. This multi-step process ensures that only one nitrogen of the piperazine is acylated.[4]
Experimental Protocol: Synthesis of 1-Benzoylpiperazine via Boc-Protection [4]
-
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2.0-3.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours and monitor by TLC or LC-MS.
-
Upon completion, evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.
-
-
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-benzoyl-N'-Boc-piperazine product.
-
-
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-benzoyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess acid to yield 1-benzoylpiperazine as the TFA salt, which can be neutralized to the free base.
-
Further Functionalization of the Benzoylpiperazine Scaffold
Once the 1-benzoylpiperazine core is synthesized, the secondary amine is available for a variety of functionalization reactions, leading to a diverse library of compounds.[1]
-
N-Alkylation: The secondary amine can be readily alkylated with electrophiles like alkyl halides or epoxides. Reductive amination with aldehydes or ketones is another common method to introduce N-alkyl or N-benzyl groups.[1][2]
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of N-arylpiperazine derivatives.[1]
Diagram: Synthetic Routes to Benzoylpiperazine Derivatives
Caption: Modulation of dopaminergic and serotonergic pathways by benzoylpiperazine derivatives.
Enzyme Inhibition
The benzoylpiperazine scaffold has also been successfully employed in the design of enzyme inhibitors. For instance, thiazole-substituted benzoylpiperazine derivatives have been synthesized as acetylcholinesterase (AChE) inhibitors, with potential applications in the treatment of Alzheimer's disease. [5]In these analogs, the benzoylpiperazine core acts as a scaffold to correctly position the thiazole moiety and other substituents to interact with key amino acid residues in the active site of AChE, such as Trp286, Arg296, and Tyr341. [5]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For the benzoylpiperazine scaffold, SAR studies have revealed key structural features that influence biological activity.
Substitutions on the Benzoyl Ring
Modifications to the benzoyl ring can significantly impact the activity of benzoylpiperazine derivatives. The position, size, and electronic properties of substituents can fine-tune the interaction with the target protein. For example, in a series of N-benzoylpyrazole derivatives designed as elastase inhibitors, ortho-substituents on the benzoyl ring were found to be a key factor influencing inhibitory activity. [6]
Modifications of the Piperazine Ring and N-substituent
The nature of the substituent on the second nitrogen of the piperazine ring is a critical determinant of biological activity. In the development of GlyT1 inhibitors for schizophrenia, exploration of different substituents on the piperazine nitrogen led to the discovery of highly potent and selective compounds. [7]The length and nature of linkers and the type of terminal groups can influence target affinity and selectivity. For instance, in a series of sulfonylpiperazine analogs as negative allosteric modulators of nicotinic receptors, the position of fluorine substitution on a phenylsulfonyl moiety had a significant effect on selectivity. [8] Table 1: Representative SAR Data for Benzoylpiperazine Derivatives
| Compound Class | Target | Key Structural Feature | Observed Activity | Reference |
| Thiazole-substituted benzoylpiperazines | Acetylcholinesterase (AChE) | Specific substitutions on the thiazole and benzoyl rings | IC₅₀ values in the sub-micromolar range (e.g., 0.8023 µM) | [5] |
| Benzoylpiperazine Derivatives | Glycine Transporter-1 (GlyT1) | Varied substituents on the second piperazine nitrogen | Discovery of compounds with high potency (e.g., 15 nM) and selectivity | [7] |
| N-Benzoylpyrazoles | Neutrophil Elastase | Ortho-substituents on the benzoyl ring | Significant impact on elastase inhibitory activity | [6] |
Therapeutic Applications
The versatility of the benzoylpiperazine scaffold has led to its exploration in a wide range of therapeutic areas.
-
Central Nervous System Disorders: As discussed, benzoylpiperazine derivatives have been extensively investigated as antidepressants, antipsychotics, and anxiolytics due to their ability to modulate neurotransmitter systems. [1][9]They have also been explored as potential treatments for schizophrenia through the inhibition of GlyT1. [7]* Neurodegenerative Diseases: The development of acetylcholinesterase inhibitors based on the benzoylpiperazine scaffold for Alzheimer's disease highlights its potential in this area. [5]* Oncology: The piperazine moiety is a common feature in many kinase inhibitors used in cancer therapy. [2]Benzoylpiperazine derivatives have been investigated as potential anticancer agents, with some showing the ability to induce apoptosis in cancer cells. [10]* Infectious Diseases: The broader piperazine class of compounds includes antibacterial agents like ciprofloxacin, indicating the potential for developing novel anti-infective agents based on the benzoylpiperazine scaffold. [11]
Toxicology and Safety Considerations
While the benzoylpiperazine scaffold is a valuable tool in medicinal chemistry, it is essential to consider the potential toxicological profile of its derivatives. Some piperazine derivatives, including benzylpiperazine and benzoylpiperazine, have been shown to induce neurotoxic effects. [12] Studies have indicated that these compounds can induce oxidative stress, inhibit mitochondrial function, and stimulate apoptosis in neuronal cells. [12]Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new benzoylpiperazine-based therapeutic candidate. The toxicological properties of many derivatives have not been fully investigated, and they should be handled with appropriate caution in a laboratory setting. [13]
Conclusion
The benzoylpiperazine scaffold represents an invaluable and privileged structure in the field of medicinal chemistry and drug discovery. [1]Its synthetic tractability, coupled with the ability to precisely modulate its physicochemical and pharmacological properties through targeted modifications, has led to the development of numerous compounds with significant therapeutic potential. A deep understanding of the synthetic methodologies, structure-activity relationships, and potential toxicological liabilities of this scaffold is crucial for researchers aiming to innovate in drug development. The continued exploration of the chemical space around the benzoylpiperazine core promises to yield new and improved therapeutics for a wide range of diseases.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. [Link]
-
Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]
-
Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
-
Structure-activity Relationship Analysis of N-Benzoylpyrazoles for Elastase Inhibitory Activity: A Simplified Approach Using Atom Pair Descriptors. NIH. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Semantic Scholar. [Link]
-
Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. ResearchGate. [Link]
-
Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. ACS Publications. [Link]
-
Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. [Link]
-
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Piperazine scaffold in drugs – structural and pharmaceutical points of view. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity Relationship Analysis of N-Benzoylpyrazoles for Elastase Inhibitory Activity: A Simplified Approach Using Atom Pair Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Benzoyl-4-Methylpiperazine Analogs
Foreword: The Privileged Piperazine Core in Modern Drug Discovery
The piperazine heterocycle stands as one of the most versatile and valuable scaffolds in medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its status as a "privileged structure" in drug design.[2] The two nitrogen atoms of the piperazine ring serve as versatile synthetic handles, allowing for precise modulation of properties like solubility, basicity (pKa), and lipophilicity.[1][2] This fine-tuning is critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing bioavailability and therapeutic efficacy.[3]
This guide focuses on a specific, yet significant, subclass: 1-benzoyl-4-methylpiperazine analogs . This core structure is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[4] By systematically dissecting this scaffold, we can elucidate the principles of its structure-activity relationship (SAR), providing a robust framework for researchers and drug development professionals to design next-generation therapeutic agents with enhanced potency and selectivity.
Deconstructing the 1-Benzoyl-4-Methylpiperazine Scaffold
The pharmacological activity of this class of compounds is governed by the interplay of three primary structural components. Understanding the contribution of each is fundamental to rational drug design.
-
The Benzoyl Moiety (Region A): This region is critical for interaction with the biological target. The aromatic ring can engage in π-π stacking, hydrophobic, and van der Waals interactions, while the carbonyl group often acts as a key hydrogen bond acceptor. Modifications here have the most dramatic impact on potency and selectivity.
-
The Piperazine Ring (Region B): This central linker provides a defined spatial orientation for the benzoyl and N-alkyl moieties. Its chair conformation offers a degree of rigidity, yet it possesses enough flexibility to adapt to various binding pockets.[2] The basicity of the distal nitrogen (N4) is crucial for salt formation, improving solubility and often playing a direct role in receptor binding through ionic interactions.
-
The N4-Methyl Group (Region C): The substituent at the N4 position significantly influences the compound's overall physicochemical properties, including lipophilicity and basicity. It can also contribute to steric interactions within the binding pocket, affecting selectivity and off-target effects.
Structure-Activity Relationship Analysis
The SAR of this scaffold is a complex interplay of steric, electronic, and hydrophobic factors.[5] Systematic modification of each region has yielded crucial insights into the requirements for optimal biological activity.
Modifications of the Benzoyl Ring (Region A)
Substitutions on the benzoyl ring directly modulate the compound's interaction with the target protein. Both the position and the electronic nature of the substituent are critical.
-
Positional Isomerism: The location of substituents (ortho, meta, para) dictates the vector and orientation of functional groups within the binding pocket. For many CNS targets, para-substitution is preferred as it extends the substituent into a distal pocket without causing steric clashes near the core binding region.
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), or trifluoromethyl (CF₃) groups at the para-position often enhance potency. This can be attributed to several factors, including the formation of favorable halogen bonds, alteration of the molecule's electrostatic potential to complement the receptor, or increasing the hydrogen bond acceptor strength of the carbonyl oxygen.
-
Electron-Donating Groups (EDGs): Methoxy (OCH₃) or hydroxyl (OH) groups can also increase activity, particularly if they can form specific hydrogen bonds with polar residues in the active site. For instance, in a series of tyrosinase inhibitors, guaiacol (2-methoxyphenol) derivatives showed increased potency, suggesting a key interaction for this moiety.[6]
-
-
Steric Bulk: Increasing the size of the substituent can either enhance activity by promoting favorable hydrophobic interactions or decrease it due to steric hindrance. The optimal size is highly target-dependent.
Modifications at the N4-Position (Region C)
While this guide focuses on N-methyl analogs, understanding the impact of modifying this position is crucial for lead optimization. Replacing the methyl group with other substituents allows for fine-tuning of the ADME profile.
-
Alkyl Chain Length: Increasing the alkyl chain length (e.g., from methyl to ethyl or propyl) generally increases lipophilicity. This can enhance membrane permeability and blood-brain barrier penetration but may also lead to increased metabolic liability or non-specific binding.[7]
-
Introduction of Aromatic Groups: Replacing the methyl with a larger aromatic or aralkyl group, such as a benzyl group, can introduce new binding interactions (e.g., π-stacking) and significantly alter the pharmacological profile, sometimes leading to a complete switch in target selectivity.[8][9] For example, introducing a benzylpiperazine moiety has been used to create CNS-penetrant HDAC6 inhibitors.[10]
Quantitative SAR Data Summary
The following table summarizes SAR data for representative 1-benzoylpiperazine analogs, illustrating the principles discussed above. The data is compiled from studies on acetylcholinesterase (AChE) and tyrosinase inhibition, which serve as excellent models for demonstrating SAR principles.
| Compound ID | Benzoyl Substituent (Region A) | N4-Substituent (Region C) | Target | Activity (IC₅₀, µM) | Reference |
| 1 | 4-Cl, 2-thiazolyl | -CH₃ | AChE | 0.8023 | [11] |
| 2 | 4-F, 2-thiazolyl | -CH₃ | AChE | 0.9493 | [11] |
| 3 | 4-Br, 2-thiazolyl | -CH₃ | AChE | 0.9767 | [11] |
| 4 | 3,4-dihydroxy (protocatechuoyl) | -benzyl | Tyrosinase | 38.6 | [6] |
| 5 | 4-hydroxy-3-methoxy (vanilloyl) | -benzyl | Tyrosinase | 23.3 | [6] |
| 6 | 4-chloro | -benzyl | Tyrosinase | >100 | [12] |
Causality Analysis:
-
In the AChE inhibitor series (Compounds 1-3), small, electronegative halogens at the para-position of a phenyl group attached to a thiazole ring are well-tolerated, with the chloro-substituted analog showing the highest potency.[11] This suggests a specific electronic or steric preference in the active site.
-
In the tyrosinase inhibitor series (Compounds 4-6), analogs with hydroxyl and methoxy groups (4 and 5) show significantly better activity than the chloro-substituted analog (6).[6][12] This highlights the importance of hydrogen-bonding capabilities for this specific target, an interaction that a simple halogen cannot provide. The increased potency of the vanilloyl derivative (5) over the protocatechuoyl derivative (4) may be due to a favorable hydrophobic interaction from the methoxy group or an optimal hydrogen bonding pattern.[6]
Experimental Methodologies: A Self-Validating Approach
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. The following sections detail standard methodologies for the synthesis and biological evaluation of 1-benzoyl-4-methylpiperazine analogs.
General Synthesis Protocol
A common and efficient method for synthesizing these analogs is the amide coupling reaction between a substituted benzoic acid and 1-methylpiperazine.
Step-by-Step Protocol:
-
Reactant Solubilization: Dissolve the substituted benzoic acid (1.0 eq) in an appropriate aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Activation: Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15-20 minutes to form the activated ester. Causality: This pre-activation step is crucial for efficient amide bond formation by creating a highly reactive intermediate.
-
Nucleophilic Addition: Add 1-methylpiperazine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., sat. NaHCO₃) to remove unreacted acid, and brine to remove residual water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.
-
Structure Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a colorimetric method based on the Ellman assay to determine the AChE inhibitory activity of synthesized compounds.[11]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE enzyme in the buffer to a concentration of 0.1 U/mL.
-
Prepare stock solutions of test compounds and the positive control (e.g., Donepezil) in DMSO.[11] Create serial dilutions in the phosphate buffer.
-
Prepare a 10 mM DTNB solution and a 10 mM ATCI solution in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of test compound solution (or buffer for control, or Donepezil for positive control).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
-
Mix and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Outlook
The 1-benzoyl-4-methylpiperazine scaffold is a rich platform for the development of novel therapeutic agents. The structure-activity relationship is well-defined, with modifications to the benzoyl ring primarily governing potency and selectivity, while alterations at the N4-position are key for optimizing pharmacokinetic properties.
Future research in this area should focus on:
-
Multi-Target Ligands: Integrating the 1-benzoyl-4-methylpiperazine core into hybrid molecules designed to modulate multiple targets simultaneously, which could be beneficial for complex diseases like neurodegenerative disorders.[1]
-
Bioisosteric Replacement: Exploring bioisosteres for the piperazine ring to improve properties like metabolic stability or to explore novel intellectual property space.[13][14]
By combining the established SAR principles outlined in this guide with modern drug discovery technologies, the 1-benzoyl-4-methylpiperazine scaffold will undoubtedly continue to yield promising new drug candidates for years to come.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery.
- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science.
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI.
- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
- Piperazine bioisosteres. (n.d.). Cambridge MedChem Consulting.
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Vertex AI Search.
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). PMC.
- The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine deriv
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI.
- 1-Benzoylpiperazine. (n.d.). Chem-Impex.
- Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. (2018). Drug Development Research.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. (2021). Journal of Medicinal Chemistry.
- Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2018). Toxicology Mechanisms and Methods.
- Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. (2011). Bioorganic & Medicinal Chemistry.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (2025).
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega.
- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (n.d.). Benchchem.
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
Technical Guide: 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine (CAS 924642-59-1)
[1][2]
Executive Summary & Core Directive
This technical guide provides a comprehensive analysis of This compound (CAS 924642-59-1), a critical intermediate in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike common reagents, this compound often presents identification challenges due to structural isomerism and nomenclature variations. This document serves as a self-validating protocol for researchers to identify, synthesize, and verify this specific scaffold, ensuring high-fidelity application in drug development pipelines.
Identification & Verification Protocol
The "Search" Challenge
In medicinal chemistry, the specific substitution pattern on the benzoyl ring is critical for structure-activity relationship (SAR) studies. Researchers often confuse the target amide (CAS 924642-59-1) with its reduced amine counterpart, 1-(4-bromo-2-methylbenzyl)-4-methylpiperazine (CAS 368879-17-8). The distinction lies in the carbonyl linker, which significantly alters the compound's electronic properties and hydrogen bond acceptor capability.
Chemical Identity Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 924642-59-1 |
| Molecular Formula | C₁₃H₁₇BrN₂O |
| Molecular Weight | 297.19 g/mol |
| SMILES | CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C |
| InChIKey | QHGLIYDUBUVNLV-UHFFFAOYSA-N |
| Structural Class | N-acyl piperazine / Benzamide derivative |
Synthesis & Manufacturing Workflow
The synthesis of CAS 924642-59-1 is a classic amide coupling reaction. However, the steric hindrance introduced by the ortho-methyl group on the benzoic acid requires optimized conditions to prevent low yields or racemization (if chiral centers were present, though this molecule is achiral).
Precursor Analysis
-
Acid Component: 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2)
-
Amine Component: N-Methylpiperazine (CAS 109-01-3)
Optimized Protocol: Thionyl Chloride Activation
While carbodiimide couplings (EDC/HOBt) are common, the acid chloride route is preferred for this substrate due to the steric bulk of the ortho-methyl group, ensuring complete conversion.
Step-by-Step Methodology:
-
Activation: Dissolve 4-Bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (0.05 eq) followed by slow addition of Thionyl Chloride (SOCl₂, 1.5 eq) at 0°C.
-
Reflux: Heat to reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ and solvent to yield the crude acid chloride.
-
Coupling: Redissolve the acid chloride in dry DCM. Add Triethylamine (TEA, 2.5 eq) as a proton scavenger.
-
Addition: Cool to 0°C. Add N-Methylpiperazine (1.1 eq) dropwise. The reaction is exothermic.
-
Workup: Stir at room temperature for 4 hours. Quench with water.[1] Wash organic layer with 1N NaOH (to remove unreacted acid) and Brine.
-
Purification: Dry over MgSO₄. Concentrate. Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).
Synthesis Workflow Diagram
Caption: Figure 1. Optimized acid chloride synthetic route for overcoming steric hindrance in 2-methylbenzoic acid derivatives.
Analytical Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous validation. The following spectral features are diagnostic for CAS 924642-59-1.
NMR Validation Criteria
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted benzene ring. The proton ortho to the methyl group will appear as a doublet or singlet depending on resolution, distinct from the protons ortho to the bromine.
-
Methyl Group (Ar-CH₃): A sharp singlet around δ 2.2–2.4 ppm . This confirms the integrity of the ortho-methyl group.
-
Piperazine Ring: Two sets of multiplets (4H each) around δ 2.4 ppm (N-Me side) and δ 3.2–3.8 ppm (Amide side). The amide rotation may cause broadening or splitting of the peaks near the carbonyl.
-
N-Methyl: A sharp singlet at δ 2.3 ppm .
-
LC-MS Validation
-
Mass Spec (ESI+): Expect a dominant [M+H]⁺ peak at m/z 297.06 and 299.06 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Retention Time: The amide functionality makes this compound less polar than the free amine but more polar than the parent acid ester.
QC Decision Logic
Caption: Figure 2. Quality Control decision tree for validating the structural integrity of the synthesized amide.
Applications in Drug Discovery
This compound acts as a versatile Fragment-Based Drug Discovery (FBDD) scaffold.
-
Kinase Inhibition: The 4-methylpiperazine moiety is a classic "solubilizing tail" found in drugs like Imatinib. It improves the pharmacokinetic profile (solubility, bioavailability) of hydrophobic kinase inhibitors. The 2-methyl-4-bromo-benzoyl motif allows for further coupling (e.g., Suzuki-Miyaura coupling) at the bromine position to attach the "hinge-binding" motif of a kinase inhibitor.
-
GPCR Ligands: The rigid benzamide linker positions the basic piperazine nitrogen to interact with aspartate residues in GPCR binding pockets (e.g., Dopamine or Serotonin receptors).
-
Library Synthesis: The bromine handle serves as a universal connector. Researchers can generate a library of 100+ analogs by coupling different aryl boronic acids to the bromine position, exploring the "chemical space" around the core scaffold.
Safety & Handling
-
Hazard Identification: The compound is an organic amide. While generally stable, the precursor (4-bromo-2-methylbenzoic acid) is an irritant.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Spill Protocol: Absorb with sand or vermiculite. Do not flush into drains due to the potential aquatic toxicity of brominated aromatics.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99570: 4-Bromo-2-methylbenzoic acid. Retrieved from [Link]
-
Chemical Book (2025). this compound Product Entry (CAS 924642-59-1). Retrieved from [Link]
-
NaviMRO (2025). Angene Chemical Catalog: Product 2951747 Specification. Retrieved from [Link]
4-Bromo-2-methylbenzoyl piperazine molecular weight and formula
Technical Monograph: 4-Bromo-2-methylbenzoyl Piperazine
Executive Summary
4-Bromo-2-methylbenzoyl piperazine (CAS 1156842-50-0) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and kinases.
This guide details the compound's molecular specifications, validated synthetic protocols, and its critical role as a pharmacophore in the development of Factor Xa inhibitors and serotonergic modulators.
Physicochemical Profile
The following data represents the core specifications for 1-(4-bromo-2-methylbenzoyl)piperazine . Researchers should use these values for stoichiometry calculations and analytical method development (HPLC/LC-MS).
| Property | Value | Notes |
| IUPAC Name | (4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone | Preferred nomenclature |
| CAS Number | 1156842-50-0 | Primary registry number |
| Molecular Formula | C₁₂H₁₅BrN₂O | |
| Molecular Weight | 283.17 g/mol | Average mass |
| Monoisotopic Mass | 282.0368 g/mol | For High-Res Mass Spec (HRMS) |
| Physical State | Off-white to pale yellow solid | Hygroscopic as free base |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (unless protonated) |
| pKa (Calculated) | ~8.5 (Piperazine NH) | Basic secondary amine |
| LogP (Predicted) | 2.15 ± 0.4 | Lipophilic, membrane permeable |
Structural & Pharmacophoric Analysis
In drug design, this molecule is not merely a passive linker; it acts as a bifunctional pharmacophore .
-
The Benzoyl Moiety: The 2-methyl substitution induces a specific torsion angle between the phenyl ring and the carbonyl group (atropisomerism potential), restricting conformational freedom and improving binding selectivity. The 4-bromo group serves as a handle for further cross-coupling (Suzuki-Miyaura) to expand the molecule into complex drug candidates.
-
The Piperazine Ring: Provides a secondary amine for hydrogen bonding (donor/acceptor) or salt formation to improve solubility. It often mimics the ethylenediamine pharmacophore found in antihistamines and antipsychotics.
Pharmacophore Interaction Map
Caption: Pharmacophoric mapping illustrating the structural rationale for binding affinity in biological targets.
Synthetic Protocols
The synthesis of CAS 1156842-50-0 requires controlling the symmetry of piperazine to prevent the formation of the bis-amide byproduct (1,4-bis(4-bromo-2-methylbenzoyl)piperazine).
Method A: Mono-Protection Strategy (High Purity)
Recommended for Medicinal Chemistry (Gram scale).
Reagents:
-
Starting Material: 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2)[2][3][4]
-
Amine: N-Boc-piperazine (CAS 57260-71-6)
-
Coupling Agent: HATU or EDC·HCl / HOBt
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF or DCM
-
Deprotection: TFA (Trifluoroacetic acid) or HCl/Dioxane
Step-by-Step Protocol:
-
Activation: Dissolve 4-bromo-2-methylbenzoic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0°C to form the activated ester.
-
Coupling: Add N-Boc-piperazine (1.0 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.
-
Deprotection: Dissolve intermediate in DCM. Add TFA (10–20% v/v). Stir for 1–2 hours until TLC shows consumption of starting material.
-
Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ or NaOH to pH >10. Extract with DCM (3x) to obtain the free base 1-(4-bromo-2-methylbenzoyl)piperazine .
Method B: Direct Acylation (Industrial/Cost-Effective)
Recommended for Scale-up (>100g).
This method uses an excess of piperazine to statistically favor the mono-substituted product.
-
Acid Chloride Formation: Reflux 4-bromo-2-methylbenzoic acid with Thionyl Chloride (SOCl₂) to generate the acid chloride. Remove excess SOCl₂.
-
Addition: Dissolve the acid chloride in DCM. Add this solution slowly (dropwise over 2 hours) to a solution of Piperazine (5.0 equivalents) in DCM at 0°C.
-
Note: The high excess of piperazine acts as both the nucleophile and the HCl scavenger, minimizing bis-acylation.
-
-
Workup: Wash the organic layer with water (to remove excess piperazine salts). The organic layer contains the mono-amide.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway comparing activation and deprotection strategies.
Applications in Drug Discovery
The 4-bromo-2-methylbenzoyl fragment is a validated structural motif in several patent families.
-
Factor Xa Inhibitors: This scaffold is structurally analogous to intermediates used in the synthesis of Apixaban derivatives. The piperazine nitrogen allows for the attachment of the pyrazole/lactam core, while the bromophenyl group occupies the S1 or S4 binding pocket of the coagulation factor Xa enzyme [1].
-
Kinase Inhibition: The bromine atom is frequently replaced via Buchwald-Hartwig amination or Suzuki coupling to introduce heteroaromatic systems (e.g., pyridines, indoles) targeting the ATP-binding site of kinases [2].
-
Serotonin (5-HT) Ligands: Benzoyl piperazines are classic pharmacophores for 5-HT2A and D2 receptor modulation. The 2-methyl group provides steric bulk that can enhance selectivity for specific receptor subtypes by influencing the rotational entropy of the amide bond.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).[5]
-
Signal Word: Warning.
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air to form carbamates; storage as the HCl salt is more stable.
References
-
Patent Application WO2013119328A1. Synthesis of 4,5-dihydro-pyrazolo[3,4-c]pyrid-2-ones (Factor Xa Inhibitors). (2013). Google Patents. Link
-
BenchChem. 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. (2025).[5] BenchChem Technical Guides. Link
-
PubChem. Compound Summary: 4-Bromo-2-methylbenzoic acid (Precursor). National Library of Medicine. Link
-
Accela ChemBio. Product Data: 1-(4-bromo-2-methylbenzoyl)piperazine.[1][6] CAS 1156842-50-0.[1][6] Link
Sources
- 1. 552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-2-methylbenzoic acid | CAS 68837-59-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 68837-59-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-Bromo-2-methylbenzoic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1-(4-Methylbenzoyl)piperazine | C12H16N2O | CID 2760450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 609847-69-0,(2R)-1-ethoxypropan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
The Ortho-Effect in Medicinal Chemistry: A Technical Review of 2-Methylbenzoyl Piperazine Derivatives
Executive Summary
The 2-methylbenzoyl piperazine scaffold represents a critical structural motif in modern medicinal chemistry, serving as a versatile pharmacophore in the development of antipsychotics, antimicrobials, and kinase inhibitors. Unlike simple benzoyl piperazines, the introduction of a methyl group at the ortho position (2-position) of the phenyl ring introduces significant steric constraints. This "ortho-effect" restricts the rotational freedom of the amide bond, locking the molecule into specific conformations that can enhance receptor subtype selectivity and metabolic stability.
This technical guide synthesizes the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, tailored for drug development professionals.
Chemical Architecture & The Ortho-Effect
Structural Significance
The core structure consists of a piperazine ring acylated at the N1 position by a 2-methylbenzoyl (o-toluoyl) group. The N4 nitrogen remains available for further functionalization, making this a "privileged scaffold" capable of displaying diverse pharmacophores.
-
Conformational Locking: The 2-methyl group creates steric hindrance with the carbonyl oxygen and the piperazine ring protons. This forces the phenyl ring to twist out of coplanarity with the amide group. In drug design, this pre-organization reduces the entropic penalty of binding to a target protein.
-
Metabolic Shielding: The ortho-methyl group blocks a primary site of metabolic hydroxylation (CYP450 mediated) on the phenyl ring, potentially extending the half-life (
) of the parent compound.
Synthetic Pathways
The synthesis of 2-methylbenzoyl piperazine derivatives typically proceeds via nucleophilic acyl substitution. To prevent bis-acylation (formation of the symmetric diamide), desymmetrization strategies using mono-protected piperazines (e.g., N-Boc-piperazine) are standard.
Visualization: Synthetic Workflow
The following diagram outlines the optimized route for synthesizing asymmetric 2-methylbenzoyl piperazine derivatives.
Figure 1: Stepwise synthesis of asymmetric 2-methylbenzoyl piperazine ligands, highlighting the protection-deprotection strategy to ensure regioselectivity.
Therapeutic Applications & Case Studies
Antimicrobial & Antitubercular Agents
Recent studies have highlighted the efficacy of 2-methylbenzoyl piperazine derivatives against Mycobacterium tuberculosis. The lipophilicity introduced by the toluoyl group aids in penetrating the mycobacterial cell wall.
-
Key Finding: Derivatives coupled with benzimidazole moieties have shown Minimum Inhibitory Concentrations (MIC) as low as 0.1 µg/mL against M. tuberculosis.[1]
-
Mechanism: These compounds likely inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of the bacteria.
Anticancer Agents (Benzofuran Hybrids)
In oncology, the piperazine linker serves as a bridge in 2-benzoylbenzofuran derivatives. The 2-methylbenzoyl moiety specifically has been explored to optimize cytotoxicity against A549 (lung cancer) cell lines.
-
SAR Insight: Electron-donating groups (like methyl) on the benzoyl ring often enhance cytotoxic activity compared to electron-withdrawing groups (like nitro or fluoro), likely due to electronic effects on the amide nitrogen's basicity and hydrogen-bond accepting capability.
Metabolic Syndrome (SCD-1 Inhibitors)
While benzoylpiperidines are common bioisosteres, the piperazine analogs are critical for tuning solubility. Compounds containing the 2-methylbenzoyl motif have been identified as inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1).[2]
-
Role of 2-Methyl: The substituent fills a specific hydrophobic pocket in the SCD-1 enzyme, improving potency (IC50 values in the nanomolar range) and selectivity over related desaturases.
Experimental Protocols
Protocol: Synthesis of 1-(2-Methylbenzoyl)piperazine
Objective: To synthesize the mono-acylated core scaffold with >95% purity.
Reagents:
-
2-Methylbenzoic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Activation: Dissolve 2-methylbenzoic acid in anhydrous DCM at 0°C. Add EDC.HCl and HOBt. Stir for 30 minutes to form the active ester.
-
Coupling: Add N-Boc-piperazine and triethylamine (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at room temperature for 2 hours.
-
Isolation: Basify the solution to pH 10 using 2M NaOH. Extract with DCM. The organic layer contains the free amine 1-(2-methylbenzoyl)piperazine.
-
Validation: Verify structure via 1H-NMR. Look for the characteristic singlet (or doublet) of the methyl group at ~2.3 ppm and the splitting of piperazine protons due to the amide rotamerism.
Quantitative Data Summary
The following table summarizes the comparative biological activity of piperazine derivatives, highlighting the impact of the 2-methyl substituent.
| Compound Class | Target | Activity Metric | Impact of 2-Methyl Group |
| Benzimidazole-Piperazine | M. tuberculosis | MIC: 0.1 µg/mL | Increased lipophilicity; enhanced cell wall penetration compared to unsubstituted analogs. |
| Benzoylbenzofuran | A549 Cancer Cells | IC50: < 10 µM | Improved cytotoxicity; electron-donating effect stabilizes active conformation. |
| SCD-1 Inhibitors | SCD-1 Enzyme | IC50: ~3 mg/kg (ID50) | Fills hydrophobic pocket; improves metabolic stability against ring oxidation. |
Structure-Activity Relationship (SAR) Visualization[3]
The following diagram maps the functional logic of the scaffold, explaining why specific modifications are made.
Figure 2: SAR interaction map illustrating the functional role of each pharmacophoric region within the 2-methylbenzoyl piperazine scaffold.
References
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. (2017). Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. (2023). Available at: [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI Molecules. (2024). Available at: [Link]
-
2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2019). Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). MDPI Molecules. (2023). Available at: [Link]
Sources
The Piperazine Nucleus: A Privileged Scaffold for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors, underscores its significance as a "privileged scaffold."[1][2] This guide provides a comprehensive technical overview of novel piperazine intermediates, detailing their strategic importance, synthesis, and application in the rational design of potent and selective kinase inhibitors. We will delve into the synthetic intricacies that allow for precise modulation of physicochemical and pharmacokinetic properties, explore the structure-activity relationships governed by this versatile core, and provide actionable protocols for the synthesis of key intermediates.
The Strategic Value of the Piperazine Moiety in Kinase Inhibition
The piperazine scaffold's success in kinase inhibitor design is not fortuitous; it stems from a unique combination of structural and chemical attributes that medicinal chemists can exploit to fine-tune a drug candidate's profile.
1.1. Physicochemical and Pharmacokinetic Advantages:
The two nitrogen atoms of the piperazine ring are key to its utility. They serve as handles for introducing a wide range of substituents, allowing for the modulation of critical properties such as:
-
Solubility and Bioavailability: The basic nature of the piperazine nitrogens can be leveraged to improve aqueous solubility and oral bioavailability, crucial parameters for drug efficacy.[3][4] The pKa of the piperazine nitrogens, typically around 5.35 and 9.73, allows for the formation of salts and hydrogen bonding interactions with biological targets and water molecules.[5]
-
Metabolic Stability: Strategic substitution on the piperazine ring can block sites of metabolism, thereby increasing the drug's half-life. For instance, N-methylation can sometimes be a metabolic liability, leading to demethylation.[6] Judicious placement of other functional groups can mitigate such metabolic pathways.
-
Three-Dimensional Geometry: The chair conformation of the piperazine ring allows for the precise spatial orientation of substituents, which is critical for optimal interaction with the kinase active site. This contrasts with more rigid aromatic systems and provides a level of conformational flexibility that can be advantageous for binding to different kinase conformations.[4]
1.2. Role in Kinase Recognition and Selectivity:
The piperazine moiety often plays a direct role in binding to the target kinase, contributing to both potency and selectivity.
-
Hinge-Binding Interactions: The piperazine ring can be part of a larger heterocyclic system that forms crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment that is a primary anchoring point for many Type I and Type II inhibitors.[7][8]
-
Solvent-Exposed Region Interactions: In many kinase inhibitors, the piperazine ring is positioned in the solvent-exposed region of the ATP-binding pocket.[9] This allows for the introduction of larger, more polar substituents that can improve solubility and provide additional interactions with the protein surface, enhancing selectivity.
-
Scaffold for Pharmacophoric Elements: The piperazine ring serves as a versatile scaffold to connect different pharmacophoric elements in the correct orientation for optimal binding.[10] For example, it can link a hinge-binding motif to a group that occupies a hydrophobic pocket.
The following diagram illustrates the general role of a piperazine-containing inhibitor within a kinase active site.
Caption: General binding mode of a piperazine-containing kinase inhibitor.
Synthesis of Novel Piperazine Intermediates: A Chemist's Toolkit
The synthetic accessibility of the piperazine core is a major advantage for medicinal chemists.[2] A wide range of methodologies exists for the controlled functionalization of the piperazine ring, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
2.1. N-Functionalization Strategies:
The majority of piperazine-containing drugs feature substituents on one or both nitrogen atoms.[3][11]
2.1.1. Monosubstitution:
Achieving selective monosubstitution can be challenging due to the similar reactivity of the two nitrogen atoms.[1] Several strategies are employed:
-
Use of a Large Excess of Piperazine: This statistical approach favors the formation of the mono-substituted product.
-
Protecting Group Strategy: One nitrogen is protected with a group like tert-butoxycarbonyl (Boc), which can be later removed under acidic conditions.[1][12] This is a robust and widely used method.
-
Reductive Amination: Reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent is a powerful method for introducing alkyl substituents.[1][9]
Protocol 1: Synthesis of N-Boc-piperazine
This protocol describes a standard procedure for the synthesis of a key monosubstituted piperazine intermediate.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperazine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (0.5 eq) in DCM to the piperazine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.
2.1.2. Disubstitution:
The synthesis of N,N'-disubstituted piperazines can be achieved through various methods, with the choice depending on whether symmetrical or unsymmetrical substitution is desired.
-
Symmetrical Disubstitution: This is typically achieved by reacting piperazine with two equivalents of an alkylating or acylating agent.
-
Unsymmetrical Disubstitution: This requires a stepwise approach, often starting with a mono-protected piperazine intermediate.[1]
2.2. C-H Functionalization: The New Frontier
While N-functionalization is well-established, the direct functionalization of the carbon atoms of the piperazine ring has been a more recent and significant development.[3][11] This opens up new avenues for creating novel chemical matter with unique three-dimensional structures.
-
Photoredox Catalysis: This powerful technique allows for the direct C-H arylation, vinylation, and alkylation of piperazines under mild conditions.[3][13] Catalysts such as iridium and ruthenium complexes, as well as organic dyes, are commonly used.[11]
-
Directed Lithiation: The use of a directing group on one of the nitrogen atoms can facilitate the deprotonation and subsequent functionalization of an adjacent C-H bond.
-
SnAP (Stannyl Amine Protocol) Reagents: These reagents enable the synthesis of C2-substituted piperazines through a copper-mediated radical cyclization.[3][13]
The following workflow illustrates the decision-making process for choosing a synthetic strategy for piperazine functionalization.
Caption: Synthetic strategy decision workflow for piperazine functionalization.
Application of Novel Piperazine Intermediates in Kinase Inhibitor Synthesis: Case Studies
The strategic incorporation of novel piperazine intermediates has been instrumental in the development of several successful kinase inhibitors.
3.1. Imatinib (Gleevec®): A Paradigm of N-Functionalization
Imatinib, a revolutionary drug for chronic myeloid leukemia (CML), features a piperazine moiety that is crucial for its activity and pharmacokinetic profile.[1][2] The N-methylpiperazine group enhances solubility and provides a key interaction point in the ABL kinase active site. The synthesis of Imatinib involves the coupling of a pyrimidine amine with a benzoyl chloride derivative, followed by the introduction of the N-methylpiperazine group via nucleophilic substitution.
3.2. Bosutinib (Bosulif®): Dual ABL/SRC Inhibition
Bosutinib, another ABL/SRC inhibitor used for Imatinib-resistant CML, also incorporates a piperazine ring.[9][14] Its synthesis showcases the use of sequential N-arylation reactions to introduce two different aromatic systems onto the piperazine core.
3.3. Palbociclib (Ibrance®): A CDK4/6 Inhibitor
Palbociclib, a CDK4/6 inhibitor for breast cancer, features a piperazine ring that connects the core aminopyrimidine hinge-binder to a solubilizing acetyl group.[9][15] The positively charged piperazine ring is situated in the solvent-exposed region of the CDK6 active site.[9]
Table 1: Representative FDA-Approved Kinase Inhibitors Featuring a Piperazine Scaffold
| Drug Name | Target Kinase(s) | Therapeutic Area | Role of Piperazine Moiety |
| Imatinib | BCR-ABL | CML, GIST | Enhances solubility and target binding |
| Bosutinib | ABL, SRC | CML | Connects key pharmacophores |
| Palbociclib | CDK4/6 | Breast Cancer | Solvent-exposed region interactions, solubility |
| Avapritinib | PDGFRA | GIST | Scaffold for pharmacophore connection |
| Nintedanib | VEGFR, FGFR, PDGFR | NSCLC, IPF | Multi-target engagement |
Future Directions and Emerging Concepts
The exploration of novel piperazine intermediates for kinase inhibitor synthesis is an active area of research with several exciting future directions.
4.1. Bioisosteric Replacements:
While the piperazine ring is highly effective, researchers are exploring bioisosteres to further optimize properties.[16][17] These are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. Examples include homopiperazine, piperidinone, and various spirocyclic systems.[18][19]
4.2. Chiral Piperazines:
The synthesis of enantiomerically pure piperazines is of growing importance, as the stereochemistry of substituents on the piperazine ring can have a profound impact on biological activity.[4][20] Asymmetric synthesis methodologies, including catalytic hydrogenation of pyrazines, are being developed to access these chiral building blocks.[20][21]
4.3. C-H Functionalization for Unprecedented Scaffolds:
The continued development of C-H functionalization methods will enable the creation of piperazine derivatives with unprecedented three-dimensional complexity.[3][11] This will allow for the exploration of new chemical space and the design of inhibitors with improved selectivity and novel binding modes.
Conclusion
Novel piperazine intermediates are indispensable tools in the modern drug discoverer's arsenal for the synthesis of next-generation kinase inhibitors. The inherent versatility of the piperazine scaffold, coupled with an expanding repertoire of synthetic methodologies, allows for the rational design of molecules with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of kinase biology deepens and synthetic capabilities advance, the piperazine nucleus is poised to remain a central and privileged scaffold in the ongoing quest for more effective and safer targeted therapies.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025, October 15). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). PMC. [Link]
-
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020, October 15). PubMed. [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016, June 13). ACS Publications. [Link]
-
Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (n.d.). SciELO. [Link]
-
Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025, August 5). ResearchGate. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). Taylor & Francis Online. [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.).
-
Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. (2014, November 15). PubMed. [Link]
-
CVMP - MRL - Piperazine Summary Report (3). (n.d.). EMA. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. [Link]
-
Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (n.d.). PMC. [Link]
-
Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2025, August 6). ResearchGate. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8). ACS Publications. [Link]
-
Convergent and Fast Route to Piperazines via IMCR. (2005, July 5). Organic Chemistry Portal. [Link]
-
PIPERAZINES. (n.d.). Ataman Kimya. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2021, November 18). ACS Publications. [Link]
-
Hinge Binder Collection For Kinase Inhibitor Design. (2024, January 17). BioSolveIT. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia MDPI. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.). ResearchGate. [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020, February 28). MDPI. [Link]
-
Piperazine. (n.d.). Wikipedia. [Link]
-
Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (n.d.). PUBDB. [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022, April 26). Taylor & Francis Online. [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024, October 24). MDPI. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Semantic Scholar. [Link]
-
Recently Adopted Synthetic Protocols for Piperazines: A Review. (2025, February 1). Ingenta Connect. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). FLORE. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosolveit.de [biosolveit.de]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 14. tandfonline.com [tandfonline.com]
- 15. flore.unifi.it [flore.unifi.it]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine protocol
An In-depth Guide to the Synthesis of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine: Protocol and Mechanistic Insights
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The presence of the substituted benzoyl group combined with the versatile piperazine moiety makes this compound a key intermediate for generating libraries of potential therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and rationale for experimental choices.
Introduction: The Significance of the Target Scaffold
The 1-benzoyl-4-methylpiperazine scaffold is a privileged structure in pharmacology, appearing in numerous biologically active compounds. The specific target molecule, this compound, offers several strategic advantages for synthetic chemists:
-
The Piperazine Ring: A common pharmacophore known to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability.[1]
-
The Bromine Atom: A versatile functional handle for further chemical modifications. It is an ideal site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[2]
-
The Methyl Group: The ortho-methyl group on the benzoyl ring introduces a specific steric and electronic environment, which can be crucial for tuning the binding affinity and selectivity of a final compound to its biological target.
This guide details a robust and reproducible method for synthesizing this key intermediate via an amide coupling reaction, a cornerstone of modern organic synthesis.
Reaction Principle: Amide Bond Formation
The synthesis is achieved through the formation of an amide bond between 4-Bromo-2-methylbenzoic acid and 1-methylpiperazine. This is a nucleophilic acyl substitution reaction. Because carboxylic acids are not sufficiently reactive to be directly attacked by amines, a "coupling agent" is required to activate the carboxyl group, converting the hydroxyl into a better leaving group.
The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium salts). This intermediate is then susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine to form the desired amide product.
Caption: Generalized mechanism for amide bond formation.
Materials and Safety
Reagents and Equipment
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Purpose |
| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | 215.04 | Starting Material |
| 1-Methylpiperazine | 109-01-3 | 100.16 | Starting Material |
| HATU | 148893-10-1 | 380.23 | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | Non-nucleophilic Base |
| DMF (N,N-Dimethylformamide), Anhydrous | 68-12-2 | 73.09 | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction & TLC |
| Hexanes | 110-54-3 | 86.18 | TLC & Chromatography |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | Work-up |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Drying Agent |
| Equipment | |||
| Round-bottom flask | Reaction Vessel | ||
| Magnetic stirrer and stir bar | Agitation | ||
| Argon or Nitrogen supply | Inert Atmosphere | ||
| Syringes and needles | Reagent Transfer | ||
| Separatory funnel | Liquid-liquid extraction | ||
| Rotary evaporator | Solvent Removal | ||
| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | ||
| Flash chromatography system | Purification |
Critical Safety and Handling Precautions (EHS)
All operations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Bromo-2-methylbenzoic Acid: Toxic if swallowed and causes serious eye irritation.[3][4] Avoid dust formation and contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with water.[3][5]
-
1-Methylpiperazine: Flammable liquid and vapor. Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.
-
HATU: As a uronium salt, it is generally stable but should be handled with care. It is a potential irritant.
-
DIPEA: Flammable and corrosive. Handle with care, ensuring no contact with skin or eyes.
-
DMF: A common lab solvent, but it is a known reproductive toxin. Avoid inhalation and skin contact. Use only in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol is based on the use of HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[6][7][8]
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-methylbenzoic acid (1.00 g, 4.65 mmol, 1.0 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.
Step 2: Reagent Solubilization
-
Add anhydrous DMF (20 mL) to the flask via syringe. Stir the mixture at room temperature until the acid is fully dissolved.
Step 3: Activation of the Carboxylic Acid
-
To the stirred solution, add DIPEA (1.62 mL, 9.30 mmol, 2.0 equiv) via syringe.
-
In a separate vial, dissolve HATU (1.94 g, 5.12 mmol, 1.1 equiv) in anhydrous DMF (5 mL). Add this solution to the reaction mixture.
-
Allow the mixture to stir at room temperature for 15-20 minutes. This "pre-activation" step is critical for forming the reactive ester intermediate.
Step 4: Addition of the Amine
-
Slowly add 1-methylpiperazine (0.57 mL, 5.12 mmol, 1.1 equiv) to the reaction mixture dropwise using a syringe. A slight exotherm may be observed.
Step 5: Reaction Monitoring
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting carboxylic acid spot indicates reaction completion. This typically takes 3-12 hours.
Step 6: Work-up and Extraction
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers. Wash successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any remaining acid and byproducts from HATU, and then with brine (1 x 50 mL).[1]
Step 7: Drying and Concentration
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 8: Purification and Characterization
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane) to isolate the pure product.
-
Combine the fractions containing the product and remove the solvent in vacuo.
-
Confirm the identity and purity of the final compound, this compound, using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Discussion: Rationale and Optimization
Choice of Coupling Agent
While many coupling reagents can facilitate this transformation, HATU was selected for its high efficiency, rapid reaction times, and low incidence of side products.[7][8] Other common options include:
-
Carbodiimides (EDC, DCC): Effective and economical, but can sometimes lead to the formation of N-acylurea byproducts, which can be difficult to remove.[7][9] The use of additives like HOBt is often required to improve efficiency and suppress side reactions.[8]
-
Other Uronium/Aminium Salts (HBTU, TBTU): Similar in efficacy to HATU, these are also excellent choices for this synthesis.[8][10]
The choice of reagent can be tailored based on cost, scale, and the specific substrates involved. For challenging or sterically hindered couplings, HATU often provides superior results.[6]
Role of the Base (DIPEA)
A non-nucleophilic base like DIPEA is essential for two reasons:
-
It deprotonates the carboxylic acid, forming the carboxylate anion, which is more reactive towards the coupling agent.
-
It neutralizes the acidic byproducts generated during the reaction (e.g., hexafluorophosphate from HATU), maintaining a favorable reaction pH.
Work-up Rationale
The aqueous work-up sequence is designed to systematically remove impurities. The NaHCO₃ wash is crucial for removing any unreacted 4-Bromo-2-methylbenzoic acid and the acidic HOBt/HOAt byproduct from the coupling reagent. The final brine wash helps to break up any emulsions and begin the drying process of the organic layer.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By explaining the causality behind the procedural steps and offering insights into reagent selection, this guide equips researchers with the necessary information to reliably produce this important synthetic intermediate for applications in drug discovery and development.
References
-
Fallacara, A. L., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fun, H.-K., et al. (2021). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
PubChem. (n.d.). 1-(4-Bromo-2-methylphenyl)piperazine. Retrieved from [Link]
-
ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]
-
Loido, J. C. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters. Retrieved from [Link]
Sources
- 1. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Leveraging 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine as a Versatile Building Block in Modern Synthesis
Abstract & Introduction
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties—conformational flexibility, two basic nitrogen atoms for hydrogen bonding, and the ability to improve aqueous solubility and pharmacokinetic profiles—make it a highly sought-after motif in drug design.[4][5] This guide focuses on 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine , a strategically designed building block that combines the benefits of the piperazine core with the synthetic versatility of an aryl bromide.
The structure is comprised of three key components:
-
A 4-Bromo Phenyl Ring: The bromine atom serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[6][7]
-
An Ortho-Methyl Group: This methyl substituent provides steric influence, potentially directing molecular conformation and modulating interactions with biological targets. It also electronically influences the benzoyl system.
-
A 1-Benzoyl-4-methylpiperazine Moiety: The N-benzoyl linkage creates a stable amide bond, while the N-methyl group on the distal nitrogen prevents undesired side reactions, ensuring that functionalization is directed exclusively at the aryl bromide. This moiety is a common feature in centrally active agents.[8][9]
This document provides a comprehensive overview of this building block, including a robust protocol for its synthesis and detailed application notes for its use in two of the most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Synthesis of the Core Building Block
The most direct and reliable method for synthesizing this compound is the N-acylation of 1-methylpiperazine with 4-bromo-2-methylbenzoyl chloride. The reaction proceeds efficiently under mild conditions.
Rationale for Reagent Selection
-
4-Bromo-2-methylbenzoyl Chloride: This acyl chloride is the electrophilic partner. The chlorine atom is an excellent leaving group, and the electron-withdrawing nature of the carbonyl group and the bromine atom enhances the electrophilicity of the carbonyl carbon, ensuring a rapid reaction.[10]
-
1-Methylpiperazine: This is the nucleophile. The secondary amine is sufficiently nucleophilic to attack the carbonyl carbon. The tertiary amine (the N-methylated nitrogen) is non-nucleophilic and does not interfere.[11][12]
-
Triethylamine (TEA) or DIPEA: A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[13] Scavenging the HCl prevents the protonation of the 1-methylpiperazine starting material, which would render it non-nucleophilic and halt the reaction.
-
Dichloromethane (DCM): A dry, aprotic solvent is used to dissolve the reactants without participating in the reaction.
Detailed Synthesis Protocol
Reaction Scheme:
Materials:
-
4-Bromo-2-methylbenzoyl chloride (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methylpiperazine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Acyl Chloride Addition: Dissolve 4-bromo-2-methylbenzoyl chloride (1.0 eq) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 15-20 minutes. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The NaHCO₃ wash removes any excess acyl chloride and neutralizes any remaining HCl.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product as a solid.
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The aryl bromide of the building block is an ideal handle for Suzuki-Miyaura cross-coupling, a cornerstone reaction for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[6]
General Workflow
The workflow illustrates the central role of the building block in a divergent synthesis strategy.
(Building Block) + (Phenylboronic Acid) --[Pd Catalyst, Base, Solvent]--> (Coupled Product)
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2-1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) with a suitable phosphine ligand like XPhos (0.04 eq), OR a pre-catalyst like XPhos Pd G3 (0.02 eq).
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Setup (Pre-catalyst method): In a glovebox, add the building block (1.0 eq), NaOtBu (1.4 eq), and the XPhos Pd G3 pre-catalyst (0.02 eq) to a reaction vial. Safety Note: NaOtBu is a strong, moisture-sensitive base. Handle under an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Reaction: Seal the vial and heat to 90-110 °C with stirring. Monitor the reaction by LC-MS (typically 2-12 hours).
-
Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography.
Data & Ligand/Base Considerations
The success of the amination is highly dependent on the nature of the amine and the corresponding reaction conditions.
| Amine Type | Coupling Partner | Recommended Ligand | Recommended Base | Expected Yield |
| Cyclic Secondary | Morpholine | XPhos, RuPhos | NaOtBu | >90% |
| Primary Alkyl | n-Butylamine | BrettPhos | NaOtBu | 80-90% |
| Primary Aryl | Aniline | XPhos, A-Phos | K₃PO₄, Cs₂CO₃ | 75-85% |
| Acyclic Secondary | Diethylamine | GPhos | LiHMDS | 60-75% (often challenging) |
Conclusion
This compound is a high-value, strategically functionalized building block for drug discovery and synthetic chemistry. Its pre-installed piperazine moiety offers a head start in developing compounds with favorable pharmaceutical properties, while the ortho-methyl group provides conformational constraint. The true power of this scaffold lies in its aryl bromide handle, which provides a reliable entry point for diversification via robust and scalable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and data provided herein serve as a validated starting point for researchers to confidently incorporate this versatile tool into their synthetic programs.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- The medicinal chemistry of piperazines: A review. (2024).
- Buchwald-Hartwig Amin
- The medicinal chemistry of piperazines: a review. Scilit.
- The medicinal chemistry of piperazines: a review. (2024). PubMed.
- A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore.
- Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Thieme.
- Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides. (2024).
- Suzuki reaction. Wikipedia.
- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Application Notes and Protocols for N-Functionalization of 1-(Piperidin-2-ylmethyl)piperidine. (2025). BenchChem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
- Buchwald–Hartwig amin
- The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery. (2025). BenchChem.
- An In-Depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 4-Bromobenzoyl Chloride. (2025). BenchChem.
- 1-Methylpiperazine: synthesis, applic
- What are the applications and separation methods of N-1-Methylpiperazine and N-Ethylpiperazine? (2024). Guidechem.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. scilit.com [scilit.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Substrates Containing Piperazine Amides
Introduction & Strategic Overview
The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from kinase inhibitors to antipsychotics[1]. Specifically, piperazine amides—where one nitrogen is acylated and the other serves as a nucleophilic point of attachment, or where a piperazine is coupled to an amide-containing aryl halide—present unique synthetic challenges.
The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is the premier methodology for constructing these aromatic C–N bonds[2]. However, achieving high chemoselectivity requires precise tuning of the catalyst, ligand, and base. Without careful optimization, researchers frequently encounter competitive binding from the amide oxygen, base-mediated hydrolysis of the amide functionality, or stalled reductive elimination due to the steric bulk of the secondary piperazine amine[3]. This application note provides a field-proven, self-validating framework for executing these sensitive couplings with high yields and reproducibility.
Mechanistic Rationale & Causality in Catalyst Selection
The success of the Buchwald-Hartwig amination relies on a finely tuned catalytic cycle. When coupling secondary amines like piperazine derivatives, the reductive elimination step often becomes the rate-limiting bottleneck.
-
Ligand Causality: The use of bulky, electron-rich biaryl phosphine ligands is critical. RuPhos is specifically engineered for secondary amines. Its highly sterically demanding structure accelerates the reductive elimination of the bulky piperazine moiety while simultaneously preventing the formation of off-cycle, inactive palladium bis-amine complexes.
-
Base Causality: The choice of base dictates functional group tolerance. While sodium tert-butoxide (NaOtBu) is highly efficient and drives fast transmetalation for robust substrates, it can cause severe hydrolysis in substrates containing sensitive amides (e.g., glutarimides in cereblon binders/PROTACs). In such cases, Lithium bis(trimethylsilyl)amide (LHMDS) is the optimal choice. The lithium ion forms an in situ aggregate with the deprotonated amide, acting as a pseudo-protecting group that shields the carbonyl from nucleophilic attack and prevents ring-opening or hydrolysis[4].
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between catalyst/base selection and reaction efficiency when coupling an amide-containing aryl bromide with a piperazine derivative.
Table 1: Optimization of Reaction Conditions for Piperazine Amide C-N Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 100 | 45 | Sluggish reductive elimination; inactive bis-amine Pd complexes formed. |
| Pd2(dba)3 | XPhos | NaOtBu | 1,4-Dioxane | 90 | 62 | Moderate yield; competitive amide hydrolysis observed due to strong alkoxide base. |
| Pd2(dba)3 | RuPhos | NaOtBu | 1,4-Dioxane | 90 | 85 | High conversion; fast reaction, but only suitable for sterically hindered or robust amides. |
| Pd2(dba)3 | RuPhos | LHMDS | 1,4-Dioxane | 90 | 92 | Optimal for sensitive amides; Li+ coordination prevents hydrolysis. |
| RuPhos Pd G3 | RuPhos | LHMDS | THF | 65 | 88 | Excellent for highly thermally sensitive substrates requiring low-temperature couplings. |
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical transmetalation and base-deprotonation steps where chemoselectivity is determined.
Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination with piperazine amides.
Self-Validating Experimental Protocol
Objective: Synthesize N-aryl piperazine amides with high chemoselectivity using a robust, scalable methodology. Scale: 1.0 mmol
Materials & Reagents
-
Aryl bromide (1.0 mmol)
-
Piperazine amide (e.g., 1-acetylpiperazine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 mmol, 2 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
LHMDS (1.0 M solution in THF, 1.5 mmol)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology
Step 1: Preparation of the Pre-Catalyst Complex
-
In a nitrogen-filled glovebox or using standard Schlenk techniques, add Pd2(dba)3 and RuPhos to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
-
Add 2.0 mL of anhydrous 1,4-dioxane.
-
Self-Validation Checkpoint: Stir the mixture at room temperature for 15–20 minutes. The opaque, dark purple/red suspension of Pd2(dba)3 will clarify into a homogeneous pale yellow or bright orange solution. This visual shift definitively confirms successful ligand exchange and the generation of the active L-Pd(0) complex.
Step 2: Substrate Addition
-
To a separate dry vial, add the aryl bromide and the piperazine amide. Dissolve in 3.0 mL of anhydrous 1,4-dioxane.
-
Transfer the pre-formed active catalyst solution to the substrate mixture via a gas-tight syringe under nitrogen.
Step 3: Base Addition & Reaction Initiation
-
Add the LHMDS solution dropwise to the reaction mixture over 1 minute.
-
Mechanistic Note: LHMDS is added last to prevent premature degradation of the substrates. The lithium ions immediately coordinate with the amide carbonyls present in the system, shielding them from unwanted nucleophilic attack.
-
Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 90 °C in a pre-heated aluminum block.
Step 4: Reaction Monitoring
-
Self-Validation Checkpoint: After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. TLC (UV active) should show the complete consumption of the aryl bromide. LC-MS must indicate the target mass[M+H]+ with the complete absence of the characteristic M/M+2 isotopic pattern of the starting bromide.
Step 5: Workup and Purification
-
Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl to neutralize the strong base.
-
Self-Validation Checkpoint: Upon phase separation, the organic layer should remain clear (yellow/orange). Any deactivated palladium black will partition harmlessly into the aqueous/organic interface.
-
Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH due to the polarity of the piperazine amide).
Troubleshooting & Optimization
-
Hydrodehalogenation (Reduction of Aryl Halide): If LC-MS indicates the presence of the reduced arene (Ar-H) rather than the aminated product, the piperazine is failing to bind efficiently to the Pd(II) complex, allowing β-hydride elimination to outcompete reductive elimination. Solution: Ensure the piperazine is completely free-basing (if using a salt, add extra equivalents of base) or increase the RuPhos ligand loading to 6 mol% to force the equilibrium toward the active L-Pd species.
-
Amide Cleavage/Hydrolysis: If cleavage of the piperazine amide (or an amide on the aryl halide) is observed, the reaction environment is either not strictly anhydrous or the base is too nucleophilic. Solution: Verify the integrity of the anhydrous 1,4-dioxane. If using NaOtBu, strictly switch to LHMDS or a milder inorganic base like Cs2CO3 (though the latter will require longer reaction times).
References
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Current Organic Synthesis (ResearchGate) 1
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI Molecules 3
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders NIH PMC 4
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds NIH PMC 2
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry MDPI Organics
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Synthesis of 2-Methylbenzoyl Piperazines
Abstract
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-methylbenzoyl piperazines, a class of compounds with significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, and its functionalization allows for the exploration of vast chemical space. This document focuses on the most direct and efficient synthetic route: the N-acylation of piperazine with 2-methylbenzoyl chloride. We will delve into the reaction mechanism, provide a step-by-step experimental protocol, discuss critical safety considerations, and outline methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, recognized for its role in enhancing physicochemical properties such as aqueous solubility and oral bioavailability. Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a valuable component in designing ligands for various biological targets. The bioisosteric replacement of other functional groups with a piperazine or benzoylpiperidine moiety is a common strategy in medicinal chemistry to modulate structure-activity relationships (SAR).[1] The synthesis of specific derivatives, such as 2-methylbenzoyl piperazines, is a key step in the development of novel therapeutics across areas like neuroscience and oncology.[1][2]
Synthetic Strategy: N-Acylation via the Schotten-Baumann Reaction
The most robust and widely employed method for synthesizing 1-(2-methylbenzoyl)piperazine is the direct N-acylation of piperazine with 2-methylbenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion.[3]
Mechanism Rationale: The core of this synthesis is a nucleophilic acyl substitution. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.[3] A key challenge in this synthesis is achieving selective mono-acylation. Because piperazine is a symmetric diamine, there is a risk of forming the 1,4-di-(2-methylbenzoyl)piperazine byproduct. This can be mitigated through several strategic choices explained in the protocol, such as controlling stoichiometry and maintaining a low reaction temperature.[3]
Caption: Schotten-Baumann reaction mechanism for synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-(2-methylbenzoyl)piperazine. The principles can be adapted for other piperazine derivatives.
3.1. Materials and Equipment
-
Reagents: See Table 1 for a detailed list.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, addition funnel, ice-water bath, nitrogen or argon gas inlet, rotary evaporator, separatory funnel, standard laboratory glassware.
3.2. Reaction Setup and Execution
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Expert Insight: This step is crucial for controlling the reaction's exothermicity and minimizing the formation of the di-substituted byproduct. A lower temperature slows the reaction rate, favoring selective mono-acylation.[3]
-
-
Addition of Acyl Chloride: Add 2-methylbenzoyl chloride (1.0 eq), previously dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.[3]
-
Expert Insight: Slow, dropwise addition is essential to maintain a low concentration of the acylating agent, further promoting mono-substitution.
-
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[3]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as 9:1 DCM:Methanol. The disappearance of the piperazine starting material indicates completion.
-
Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove any unreacted acyl chloride and acidic byproducts) and then with brine (saturated NaCl solution to remove residual water).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (If Necessary): The crude product can be further purified by column chromatography on silica gel if TLC analysis shows significant impurities.
Reagent and Materials Guide
| Reagent/Material | Role / Purpose | Molar Mass ( g/mol ) | Key Considerations |
| Piperazine | Nucleophile / Starting Material | 86.14 | Hygroscopic; store in a desiccator. Corrosive and causes skin burns.[6] |
| 2-Methylbenzoyl Chloride | Electrophile / Acylating Agent | 154.61 | Highly reactive and moisture-sensitive. Pungent odor. Handle in a fume hood.[4] |
| Triethylamine (Et₃N) | Base / HCl Scavenger | 101.19 | Anhydrous grade is recommended. Volatile and has a strong odor. |
| Dichloromethane (DCM) | Anhydrous Solvent | 84.93 | Use anhydrous grade. Volatile and should be handled in a well-ventilated area. |
| Sodium Bicarbonate (aq) | Quenching / Neutralizing Agent | 84.01 | Used during work-up to remove excess acid. |
| Brine (Saturated NaCl) | Washing Agent | 58.44 | Removes bulk water from the organic phase before drying. |
| Sodium Sulfate (Na₂SO₄) | Drying Agent | 142.04 | Anhydrous form is used to remove trace water from the organic solvent. |
Critical Safety Protocols
Handling the reagents for this synthesis requires strict adherence to safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and impact-resistant safety goggles with side shields.[7] A face shield is recommended when handling corrosive materials.[7]
-
Ventilation: All steps, especially those involving 2-methylbenzoyl chloride, triethylamine, and dichloromethane, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][8]
-
Piperazine Handling: Piperazine is corrosive and can cause severe skin burns and eye damage.[6] Avoid all direct contact.[6] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[7] Emergency shower and eyewash stations should be readily accessible.[7]
-
2-Methylbenzoyl Chloride Handling: This reagent is a reactive acylating agent that can cause severe irritation to the skin, eyes, and respiratory system.[4] It reacts with moisture, so it should be handled under anhydrous conditions.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Product Characterization
After synthesis and purification, the identity and purity of the 1-(2-methylbenzoyl)piperazine product must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful formation of the desired product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, such as the characteristic amide carbonyl (C=O) stretch.[9]
The characterization data should be consistent with the expected structure of 1-(2-methylbenzoyl)piperazine.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from nj.gov. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet: Piperazine. Retrieved from edqm.eu. [Link]
-
Bond Chemicals Ltd. (2020, October 16). Safety Data Sheet: N-Methylpiperazine. Retrieved from bondchemicals.co.uk. [Link]
-
Bagal, S. K., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 8(2), 359-364. [Link]
-
Cody, J. T. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from organic-chemistry.org. [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]
-
Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1991. [Link]
-
Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
-
Fatahpour, M., et al. (2020). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Avicenna Journal of Medical Biochemistry, 8(1), 1-8. [Link]
-
Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365. [Link]
-
PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. National Center for Biotechnology Information. [Link]
-
Open Chemistry. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Journal of the Chilean Chemical Society. (n.d.). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from prepchem.com. [Link]
-
ResearchGate. (n.d.). Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride).... [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. nj.gov [nj.gov]
- 8. leap.epa.ie [leap.epa.ie]
- 9. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Aryl Bromide in Benzoylpiperazines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The benzoylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to strategically functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The aryl bromide present on the benzoyl group serves as a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities.
This comprehensive guide provides an in-depth exploration of key functionalization strategies for the aryl bromide in benzoylpiperazines. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the chosen methodologies, offering practical insights to empower researchers in their synthetic endeavors.
Introduction to the Functionalization of (Bromobenzoyl)piperazines
The electron-withdrawing nature of the benzoyl carbonyl group can influence the reactivity of the appended aryl bromide. This electronic effect, coupled with the potential for the amide or piperazine nitrogen to interact with the metal catalyst, necessitates careful consideration of reaction parameters. This guide will focus on four principal classes of palladium-catalyzed transformations that have proven effective for this substrate class: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. Additionally, carbonylative coupling methods will be discussed as a means to introduce further carbonyl-containing functionalities.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1][2] This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.[3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.
The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of (4-bromophenyl)(piperazin-1-yl)methanone with various arylboronic acids.
Materials:
-
(4-bromophenyl)(piperazin-1-yl)methanone
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add (4-bromophenyl)(piperazin-1-yl)methanone (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data for Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 18-22 | Good | [6] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | High | [7] |
| CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | >95 | [7] |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl compounds.[8][9] This reaction is particularly valuable for introducing primary and secondary amines, as well as other nitrogen-containing heterocycles, onto the benzoylpiperazine scaffold.[10]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.
The key steps involve oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the N-arylated product and regenerates the Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of (4-bromophenyl)(piperazin-1-yl)methanone.
Materials:
-
(4-bromophenyl)(piperazin-1-yl)methanone
-
Amine (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., a Buchwald pre-catalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium source, ligand, and base to a flame-dried Schlenk tube.
-
Add (4-bromophenyl)(piperazin-1-yl)methanone (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Data for Buchwald-Hartwig Amination
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | Moderate-High | [13] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | High | [14] |
| BrettPhos Pd G3 | K₂CO₃ | t-AmylOH | 100 | 4 | High | [10] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide.[14][15] This reaction is instrumental for the introduction of a linear, rigid alkynyl linker, which can be a key structural element in various bioactive molecules.[16]
Mechanistic Rationale
The Sonogashira coupling traditionally employs a dual catalytic system of palladium and copper.
The palladium cycle is similar to other cross-coupling reactions. The role of the copper co-catalyst is to react with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex.[17] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[18]
Experimental Protocol: Sonogashira Coupling (Copper-Free)
This protocol outlines a general procedure for the copper-free Sonogashira coupling.
Materials:
-
(4-bromophenyl)(piperazin-1-yl)methanone
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., Et₃N, DIPEA, or an inorganic base like Cs₂CO₃)
-
Solvent (e.g., THF, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add (4-bromophenyl)(piperazin-1-yl)methanone (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (if solid).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (5 mL), the terminal alkyne (1.5 mmol), and the liquid base (if used).
-
Heat the reaction to 50-80 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Comparative Data for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 3 | High | [19] |
| (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 12 | Good-Excellent | [8] |
| Pd(OAc)₂ | Bu₄NOAc | DMF | RT | 2-12 | Good-Excellent | [3] |
Cyanation: Introduction of a Nitrile Group
The cyanation of aryl halides is a valuable transformation for introducing a nitrile functionality, which can serve as a precursor to various other functional groups such as carboxylic acids, amides, and amines.[12]
Mechanistic Considerations
Palladium-catalyzed cyanation reactions can be challenging due to the potential for cyanide to poison the catalyst.[20] The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from a cyanide source, and reductive elimination. The choice of a suitable cyanide source and reaction conditions is critical to prevent catalyst deactivation. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are increasingly preferred for safety and practical reasons.[10][20]
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol provides a general method for the cyanation of (4-bromophenyl)(piperazin-1-yl)methanone using a non-toxic cyanide source.
Materials:
-
(4-bromophenyl)(piperazin-1-yl)methanone
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)
-
Palladium pre-catalyst (e.g., a palladacycle) or a combination of a palladium source and ligand (1-3 mol%)
-
Base (e.g., Na₂CO₃) (2.0 equivalents)
-
Solvent (e.g., DMAc, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine (4-bromophenyl)(piperazin-1-yl)methanone (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), the palladium catalyst, and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., DMAc, 3 mL).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The functionalization of the aryl bromide in benzoylpiperazines via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of diverse libraries of compounds for drug discovery and development. The choice of the specific reaction—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or cyanation—will depend on the desired final product. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively and efficiently modify this privileged scaffold. The protocols and comparative data provided herein serve as a robust starting point for the successful implementation of these essential transformations.
References
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. PubMed. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne.. ResearchGate. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
-
A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with ... PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl. pubs.acs.org. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
Catalytic alkynylations through the activation of C-N bonds. Arkivoc. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]
-
Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. RSC. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Palladium-Catalyzed Benzylation of Heterocyclic Aromatic Compounds. ResearchGate. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. PMC. [Link]
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K. PubMed. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Lab Reporter [fishersci.se]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis methods for piperazine-based drug intermediates
An Application Guide to the Scalable Synthesis of Piperazine-Based Drug Intermediates
Introduction: The Piperazine Core in Modern Drug Discovery
The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2] Structurally, its six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a unique combination of conformational flexibility, tunable basicity, and opportunities for diverse substitution.[3][4] These attributes allow piperazine-containing molecules to effectively interact with biological targets, leading to enhanced aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4] As a result, the piperazine motif is integral to numerous blockbuster drugs, including treatments for cancer (Imatinib), viral infections, and central nervous system (CNS) disorders (Flibanserin, Cariprazine).[4][5]
The high demand for these pharmaceuticals necessitates robust, efficient, and, most importantly, scalable synthetic methods for producing piperazine-based intermediates. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of field-proven, scalable synthetic strategies. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Strategic Overview: Pathways to Piperazine Intermediates
The synthesis of piperazine derivatives can be broadly categorized into two main approaches: functionalization of a pre-existing piperazine ring or the de novo construction of the ring itself. For industrial applications, N-functionalization is the most common strategy. The choice of method is dictated by the desired substitution pattern (mono- vs. di-substitution, symmetric vs. unsymmetric) and the nature of the substituent (alkyl, aryl, acyl, etc.).
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Key strategic pathways for N-functionalization of the piperazine core.
Method 1: Reductive Amination - The Scalable Workhorse for N-Alkylation
Reductive amination is one of the most versatile and widely used methods for forming carbon-nitrogen bonds, making it a cornerstone of industrial piperazine synthesis.[6][7] The process involves the reaction of a piperazine amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the target N-alkylated piperazine.[3]
Expertise & Causality: The power of this method lies in its operational simplicity and the commercial availability of a vast library of aldehydes and ketones. For scalability, the choice of reducing agent is critical. While strong hydrides like lithium aluminum hydride could work, they are non-selective and pose safety risks on a large scale. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice in modern synthesis because it is mild, tolerant of most functional groups, and does not readily reduce the starting carbonyl compound, thus minimizing side reactions.[7] For large-scale production, catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Pt/C) is an atom-economical and cost-effective alternative, generating only water as a byproduct.[3][8][9]
Protocol: Scalable Synthesis of 1-Benzylpiperazine via Reductive Amination
This protocol details the synthesis of a common mono-alkylated piperazine intermediate.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} } Caption: Experimental workflow for reductive amination.
Materials & Reagents:
-
Piperazine (1.2 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 volumes)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge piperazine and the solvent (DCM). Stir until all solids are dissolved.
-
Carbonyl Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add benzaldehyde dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the carbinolamine intermediate is often exothermic.[3]
-
Iminium Ion Formation: Stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the iminium ion intermediate.[3]
-
Reduction: While maintaining the temperature at 0-5 °C, add sodium triacetoxyborohydride in portions over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exotherm and any gas evolution.
-
Reaction to Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12-18 hours. Monitor the reaction progress using a suitable analytical method (e.g., LC-MS or TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is >12. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 2 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or crystallization if required.
| Parameter | Condition | Rationale |
| Stoichiometry | Slight excess of piperazine | Minimizes the formation of the di-substituted byproduct.[3] |
| Temperature | 0-5 °C for addition, RT for reaction | Controls initial exotherm; allows reaction to proceed to completion. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective, high functional group tolerance.[7] |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and intermediates; easily removed. |
| Typical Yield | 85-95% | This method is generally high-yielding.[3] |
Method 2: N-Arylation via Buchwald-Hartwig Amination
The synthesis of N-arylpiperazines is critical, as this moiety is present in many CNS-active drugs.[5][10] While classical methods like Ullmann coupling exist, they often require harsh conditions.[3] The palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and scalable route with broad substrate scope, including the use of more economical aryl chlorides.[10][11]
Expertise & Causality: The success of a Buchwald-Hartwig reaction hinges on the precise combination of a palladium precursor, a specialized phosphine ligand, and a suitable base. The ligand is not merely a spectator; it stabilizes the palladium catalyst, facilitates the key steps of oxidative addition and reductive elimination, and influences the overall reaction rate and scope. Modern "precatalysts" are often used in industrial settings; these are stable, air-tolerant complexes that activate under reaction conditions, ensuring reproducibility.[12] The choice of base (e.g., NaOtBu, Cs₂CO₃) is also critical, as it must be strong enough to deprotonate the piperazine but not so harsh as to cause side reactions.[12]
dot graphdot { graph [layout=cycle, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", width=1.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
Protocol: Scalable Synthesis of 1-(4-methoxyphenyl)piperazine
This protocol provides a general method for the Pd-catalyzed N-arylation of piperazine.
Materials & Reagents:
-
Piperazine (1.5-2.0 equivalents)
-
1-chloro-4-methoxybenzene (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5-2 mol%) or a suitable precatalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene or Dioxane (anhydrous) (5-10 volumes)
Step-by-Step Methodology:
-
Reactor Inerting: Charge the reactor and thoroughly purge with an inert gas (Nitrogen or Argon). This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Reagent Charging: To the inerted reactor, add the base (NaOtBu), piperazine, Pd precursor, and phosphine ligand. Add the anhydrous solvent (Toluene).
-
Aryl Halide Addition: Begin stirring and add the 1-chloro-4-methoxybenzene.
-
Reaction: Heat the mixture to 80-110 °C. The optimal temperature will depend on the specific catalyst-ligand system and aryl halide reactivity.
-
Monitoring: Monitor the reaction to completion by LC-MS or GC. Reactions are typically complete within 2-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.
-
Isolation & Purification: Separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography, distillation, or crystallization.
| Parameter | Condition | Rationale |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst from oxidation. |
| Catalyst System | Pd precursor + phosphine ligand | The ligand is crucial for catalytic activity and stability.[10] |
| Base | NaOtBu | Strong, non-nucleophilic base to deprotonate piperazine. |
| Solvent | Anhydrous Toluene | Aprotic solvent required for reaction; must be dry.[12] |
| Typical Yield | 75-95% | Modern systems provide high yields for a broad range of substrates.[11] |
Method 3: Strategic Mono-Functionalization with 1-Boc-Piperazine
For the synthesis of unsymmetrical N,N'-disubstituted piperazines, direct sequential functionalization is challenging due to the similar reactivity of the two nitrogen atoms.[3] The most reliable and scalable strategy involves the use of a mono-protected piperazine intermediate, with 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) being the most common.[13][14] The Boc group masks one nitrogen, allowing for selective functionalization of the other, and is easily removed under mild acidic conditions.[3][14]
Expertise & Causality: While traditional methods for synthesizing 1-Boc-piperazine involve reacting piperazine with di-tert-butyl dicarbonate (Boc₂O), selectivity can be an issue, often leading to the formation of the 1,4-di-Boc byproduct and requiring extensive purification.[15][16] An improved industrial method involves forming a salt of piperazine (e.g., with acetic acid) before adding Boc₂O, which significantly enhances mono-selectivity.[14] A more advanced, high-yield industrial process starts from diethanolamine, proceeding through chlorination, Boc protection, and finally cyclization to give 1-Boc-piperazine with yields often exceeding 90%.[14][15]
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Protecting group strategy for unsymmetrical piperazine synthesis.
Protocol: Large-Scale Synthesis of 1-Boc-Piperazine (Improved Selectivity Method)
Materials & Reagents:
-
Piperazine (1.0 equivalent)
-
Methanol or Acetic Acid (as solvent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents)
-
Water
Step-by-Step Methodology:
-
Salt Formation: In a reactor, dissolve piperazine in the chosen solvent (e.g., methanol or by adding acetic acid). This step protonates one of the nitrogens, deactivating it towards the electrophile.[14]
-
Boc₂O Addition: Cool the solution to 0 °C. Slowly add a solution of Boc₂O in the same solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).[14]
-
Isolation: Remove the solvent under reduced pressure. The work-up typically involves an aqueous extraction to remove unreacted piperazine salts and byproducts. The crude product, often a mixture of mono- and di-Boc-piperazine, is then purified.
-
Purification: For large-scale operations, purification is often achieved via distillation under reduced pressure or crystallization to isolate the desired 1-Boc-piperazine.[17]
Method 4: Continuous Flow Synthesis - The Future of Scalability
Continuous flow chemistry is emerging as a powerful technology for the synthesis of pharmaceuticals, including piperazine intermediates.[5][18] Instead of large batch reactors, reagents are pumped through small tubes or channels where they mix and react.
Expertise & Causality: The advantages of flow chemistry for scalability are numerous:
-
Enhanced Safety: Small reaction volumes minimize the risk associated with highly exothermic or hazardous reactions.
-
Precise Control: Temperature, pressure, and reaction time can be controlled with extreme precision, leading to higher yields and purities.[3]
-
Rapid Optimization: Reaction conditions can be screened and optimized much faster than in batch.
-
Scalability by Time: To produce more material, the system is simply run for a longer period, bypassing the need for process re-validation in larger reactors.
Many of the reactions described above, particularly reductive aminations and hydrogenations, are exceptionally well-suited to flow chemistry.[8][9] For example, the synthesis of the drug Flibanserin has been successfully demonstrated in an uninterrupted, four-step continuous-flow sequence.[18]
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=record, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Conceptual diagram of a continuous flow chemistry setup.
Conclusion
The synthesis of piperazine-based drug intermediates is a mature field that continues to evolve. While traditional methods like direct alkylation and reductive amination remain industrial mainstays due to their reliability and cost-effectiveness, modern catalytic methods such as Buchwald-Hartwig amination have become indispensable for accessing complex N-aryl structures. The strategic use of protecting groups, particularly with 1-Boc-piperazine, is the key to unlocking the synthesis of complex, unsymmetrically substituted derivatives. Looking forward, the adoption of continuous flow manufacturing promises to further enhance the efficiency, safety, and scalability of these critical chemical transformations, ensuring a steady supply of these vital components for the pharmaceutical industry.[3][5]
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry, 15.
- Recent Advances in Piperazine Synthesis. (2017). Thieme Chemistry.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- The medicinal chemistry of piperazines: A review. (2024). PubMed.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Catalyst and amination process for the synthesis of piperazine
- Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Reaction Chemistry & Engineering (RSC Publishing).
- Synthesis of piperazines. Organic Chemistry Portal.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
- One-Pot Synthesis of Piperazines
- Preparation method of catalyst for synthesizing piperazine through monoethanolamine catalytic amination one-step method. (Patent).
- 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025). [Source Not Available].
- Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. (Request PDF).
- Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
- Continuous Flow Chemistry for Scalable Drug Synthesis. (2024). AZoLifeSciences.
- Uses and production of Piperazine. (2022). ChemicalBook.
- Intramolecular reductive amination for the preparation of piperazines.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
- Optimizing reaction conditions for N-aryl
- Piperazine Derivatives Manufacturers. (2020). [Source Not Available].
- 1-BOC-Piperazine synthesis. ChemicalBook.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. (Patent).
- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. (Patent).
- Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal.
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- Nickel-mediated amination chemistry.
- Method for synthesizing piperazine pharmaceutical intermediate. (Patent).
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 17. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 18. Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Amidation of 4-Bromo-2-methylbenzoic Acid
Welcome to the technical support center for the amidation of 4-bromo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. The inherent steric hindrance from the ortho-methyl group on the benzoic acid ring can present unique challenges to achieving high yields and purity.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the amidation of 4-bromo-2-methylbenzoic acid.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the amidation of 4-bromo-2-methylbenzoic acid are often attributed to a combination of steric hindrance and suboptimal reaction conditions. The methyl group at the ortho position can impede the approach of the amine to the activated carboxylic acid intermediate.[2][3]
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in most amidation reactions is the activation of the carboxylic acid to make it more electrophilic.[4] If this step is incomplete, the subsequent reaction with the amine will be sluggish.
-
Troubleshooting:
-
Choice of Coupling Reagent: For sterically hindered substrates, standard coupling reagents like DCC (dicyclohexylcarbodiimide) may be less effective.[5] Consider more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or T3P® (Propylphosphonic anhydride).[6][7] These reagents are known to be effective for challenging couplings.[7]
-
Pre-activation Time: Allow sufficient time for the carboxylic acid to fully react with the coupling agent before adding the amine. A common practice is to stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 30 minutes prior to amine addition.[8]
-
-
-
Steric Hindrance: The ortho-methyl group on the benzoic acid and potentially bulky groups on the amine can sterically clash, slowing down the reaction rate.[2][9]
-
Troubleshooting:
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be cautious as excessive heat can lead to side reactions and racemization if chiral centers are present.
-
Solvent Choice: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally good choices for amide coupling reactions as they can help to solvate the charged intermediates.[10] However, in cases of severe steric hindrance, less polar solvents like DCM (Dichloromethane) might be beneficial as they can reduce the formation of N-acylurea byproducts when using carbodiimides.[11]
-
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is crucial for a successful amidation.
-
Troubleshooting:
-
Amine Basicity: Ensure the amine is sufficiently basic (nucleophilic). If using an amine salt (e.g., hydrochloride), an appropriate amount of base must be added to liberate the free amine.
-
Steric Hindrance on the Amine: Amines with significant steric bulk around the nitrogen atom will react more slowly.[9] If possible, consider using a less hindered amine.
-
-
Q2: I am observing significant amounts of unreacted starting material (4-bromo-2-methylbenzoic acid). What should I investigate?
The presence of unreacted carboxylic acid points towards an incomplete reaction. This could be due to several factors related to the reaction setup and reagents.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent and the amine. A common starting point is 1.1 to 1.5 equivalents of both the coupling reagent and the amine relative to the carboxylic acid.
-
Check Reagent Quality:
-
Coupling Reagents: Many coupling reagents are sensitive to moisture. Ensure they have been stored properly in a desiccator.
-
Solvents: Use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material.[12]
-
-
Reaction Time: Sterically hindered amidations may require longer reaction times than standard couplings.[13] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Inadequate Mixing: For heterogeneous reactions (e.g., with some solid reagents), ensure efficient stirring to facilitate contact between all components.
Q3: My final product is contaminated with a byproduct that is difficult to remove. What could this byproduct be and how can I prevent its formation?
A common and often difficult-to-remove byproduct in carbodiimide-mediated coupling reactions is the N-acylurea.[11][14] This is formed by the rearrangement of the O-acylisourea intermediate.[14]
Prevention and Removal Strategies:
-
Use of Additives: The formation of N-acylurea can be suppressed by adding nucleophilic additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure® (Ethyl cyanohydroxyiminoacetate).[14][15] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[14]
-
Solvent Effects: The formation of N-acylurea is more prevalent in polar aprotic solvents like DMF.[11] Switching to a less polar solvent such as DCM may reduce the formation of this byproduct.[12]
-
Purification:
-
Crystallization: If the desired amide is a solid, crystallization can be an effective method for removing the N-acylurea byproduct.
-
Chromatography: While challenging, careful optimization of column chromatography (e.g., using a gradient elution) can separate the product from the byproduct. In some cases, specialized chromatography techniques like using a strong cation exchange (SCX) resin can be employed to capture the basic product and wash away neutral byproducts.[16]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the amidation of 4-bromo-2-methylbenzoic acid.
Q4: What is the general mechanism for the amidation of a carboxylic acid using a coupling reagent?
The overall process involves the activation of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by the amine.
Simplified Mechanism (using a carbodiimide like DCC or EDC):
-
Protonation and Activation: The carboxylic acid protonates one of the nitrogen atoms of the carbodiimide.[17]
-
Nucleophilic Attack: The resulting carboxylate anion attacks the central carbon of the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate.[12][17]
-
Amine Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.[17]
-
Product Formation: The tetrahedral intermediate collapses, forming the desired amide and the urea byproduct.[17]
Diagram of the General Amidation Mechanism:
Caption: General workflow for amide bond formation.
Q5: Are there alternative, "greener" methods for the amidation of 4-bromo-2-methylbenzoic acid?
Yes, the development of more environmentally friendly amidation methods is an active area of research. Traditional methods often use stoichiometric amounts of coupling reagents, which generate significant waste.[18]
Greener Alternatives:
-
Catalytic Direct Amidation: This approach aims to form the amide bond directly from the carboxylic acid and amine with the removal of water, using only a catalytic amount of an activating agent.[1][18] Boronic acid catalysts have shown promise in this area.[19] These reactions often require elevated temperatures and a method to remove the water byproduct, such as a Dean-Stark apparatus.[1][18]
-
Enzymatic Synthesis: Biocatalysts, such as lipases, can be used to form amide bonds under mild conditions. This method offers high selectivity and reduces the use of hazardous reagents.
-
Flow Chemistry: Performing the amidation in a continuous flow reactor can offer better control over reaction parameters, improve safety, and potentially increase yields.
Q6: How should I best purify the final 4-bromo-2-methylbenzoic acid amide?
The purification strategy will depend on the physical properties of your product and the nature of the impurities.
Common Purification Techniques:
| Method | When to Use | Key Considerations |
| Crystallization | When the product is a solid with good crystallinity. | An excellent method for removing soluble impurities. Requires finding a suitable solvent system. |
| Column Chromatography | For most non-crystalline products and for separating mixtures with similar polarities. | The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical. Can be time-consuming and use large volumes of solvent. |
| Acid-Base Extraction | To remove unreacted acidic (4-bromo-2-methylbenzoic acid) or basic (amine) starting materials. | The product must be stable to the pH changes. The product should be neutral to remain in the organic layer. |
| Preparative HPLC | For high-purity isolation, especially for small-scale reactions or when other methods fail. | More expensive and lower throughput than other methods. |
Troubleshooting Purification Workflow:
Caption: A decision-making workflow for purification.
Experimental Protocols
Protocol 1: General Procedure for Amidation of 4-Bromo-2-methylbenzoic Acid using HATU
-
To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.[8]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight for sterically hindered amines.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Workup Procedure for Removal of Water-Soluble Reagents and Byproducts
-
Quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts and wash with 1 M HCl to remove any unreacted amine and basic byproducts.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any unreacted carboxylic acid.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
References
- Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Huy, P. H., & Mbouhom, C. (2019).
- One-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC.
- Making Amides from Carboxylic Acids. Chemistry LibreTexts.
- Coupling & Side Reactions. Peptide Chemistry Resources.
- Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Optimizing Peptide Coupling: Key Techniques.
- Amide synthesis by acyl
- Albericio, F., et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
- Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermedi
- Carpino, L. A., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.
- A green chemistry perspective on catalytic amide bond form
- How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
- 4-Bromo-2-methylbenzoic acid (4-Bromo-o-toluic acid). MedChemExpress.
- 4-Bromo-2-methylbenzoic acid, 98+%. Thermo Scientific Chemicals.
- 4-Bromo-2-methylbenzoic acid, 98+%. Thermo Scientific Chemicals.
- Carbodiimide-Medi
- Procedures to Improve Difficult Couplings.
- Planning a Peptide Synthesis. AAPPTec.
- Challenges and outlook for catalytic direct amidation reactions.
- Carbodiimide amide coupling reaction sideproduct. Reddit.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Challenges and Breakthroughs in Selective Amide Activ
- Amides Preparation and Reactions Summary. Chemistry Steps.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. Benchchem.
- Amide bond formation: beyond the dilemma between activation and racemis
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- The Importance of 4-Bromo-2-methylbenzoic Acid as a Versatile Chemical Intermedi
- 4-Bromo-2-methylbenzoic acid. ChemicalBook.
- The effect of steric hindrance in amines, and sterically destabilized twisted amides.
- How should I purify a complex, polar, amide reaction mixture?. Biotage.
- 4-Bromo-2-methylbenzoic acid 97. Sigma-Aldrich.
- Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed.
- Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange.
- Amide Activation in Ground and Excited St
Sources
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. reddit.com [reddit.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. biotage.com [biotage.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Case ID: PUR-AMIDE-042 Status: Active Subject: Recrystallization and Isolation Protocols for Benzoyl-Piperazine Intermediates
Executive Summary
This guide addresses the purification of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine , a critical intermediate often used in kinase inhibitor synthesis.
The Challenge: The synthesis typically involves coupling 4-bromo-2-methylbenzoic acid (or its acid chloride) with N-methylpiperazine. Common contaminants include:
-
Unreacted N-methylpiperazine: A liquid, basic amine.
-
Unreacted 4-bromo-2-methylbenzoic acid: A solid organic acid.
-
Coupling byproducts: Urea derivatives (if DCC/EDC were used).
The Solution: Because the target molecule contains a basic tertiary amine (the N-methyl piperazine moiety) but is significantly more lipophilic than the starting amine, we utilize a Solubility-Differential Recrystallization combined with a pH-Switch Extraction pre-treatment.
The Protocol: The "Golden Path"
Do not attempt recrystallization directly on a crude reaction mixture containing significant amounts of starting materials. Pre-treatment is mandatory for high yields.
Phase A: The "pH-Switch" Pre-treatment (Crucial)
Goal: Remove unreacted acid and the majority of unreacted amine before heating.
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acid Removal: Wash the organic layer with 1M NaOH (2x).
-
Amine Removal: Wash the organic layer with Saturated Brine (3x).[5]
-
Drying: Dry over anhydrous
, filter, and concentrate to a solid/oil.
Phase B: Recrystallization
System: Ethyl Acetate / Heptane (Solvent/Anti-solvent)
| Step | Action | Technical Note |
| 1 | Reflux | Suspend the pre-treated solid in minimal EtOAc . Heat to reflux (approx. 77°C). Add EtOAc dropwise until fully dissolved. |
| 2 | Polishing | If insoluble particles remain (dust/salts), perform a hot filtration through a pre-warmed glass funnel. |
| 3 | Nucleation | Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness appears. |
| 4 | Re-solubilize | Add 1-2 drops of hot EtOAc to clear the cloudiness (restore saturation). |
| 5 | Crystallization | Allow to cool to Room Temp (RT) slowly (over 2 hours). Then move to 4°C (fridge) for 4 hours. |
| 6 | Isolation | Filter the white crystals. Wash with cold 1:3 EtOAc:Heptane. |
Logic Visualization (Workflow)
The following diagram illustrates the decision logic for the purification process, ensuring you separate the target from both acidic and basic impurities.
Caption: Workflow for separating amphoteric/basic impurities from the lipophilic amide target.
Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. What happened?
Diagnosis: This is common with benzoyl-piperazines. It occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature dropped too fast or the solvent polarity is slightly off. Corrective Actions:
-
Re-heat: Dissolve the oil back into the solution by heating.
-
Seed: If you have any pure crystals from a previous batch, add a tiny speck at 40°C.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to RT naturally.
-
Solvent Adjustment: You likely used too much Heptane. Add a small amount of EtOAc to increase solubility, then cool again.
Q2: The crystals are yellow, but the product should be white.
Diagnosis: Trace oxidation products or impurities from the acid chloride synthesis. Corrective Action:
-
Carbon Treatment: During the hot dissolution step (Phase B, Step 1), add Activated Carbon (5-10 wt%). Stir at reflux for 5 minutes, then perform the hot filtration (Step 2) through Celite. The carbon will adsorb the colored impurities.
Q3: I have low yield. Is my product in the mother liquor?
Diagnosis: The product is moderately polar due to the piperazine ring. It may be too soluble in EtOAc. Corrective Action:
-
Analyze the mother liquor by TLC.[6] If the product is present, evaporate the liquor to half volume and add more Heptane to force a "second crop" of crystals.
-
Alternative Solvent: Switch to Isopropanol (IPA) . Dissolve hot in IPA, then cool. IPA often yields better recovery for piperazine amides than EtOAc.
Q4: Can I use Acid-Base extraction to purify the product further?
Answer: Yes, but be careful.
-
The Trick: Since your product has a basic nitrogen, you can extract it into aqueous 1M HCl (impurities that are neutral, like bis-amides, will stay in the organic layer).
-
The Risk: If you leave it in strong acid too long or heat it, you risk hydrolyzing the amide bond.
-
Protocol: Extract into cold 1M HCl
Wash aqueous acid with fresh EtOAc (discard organic) Basify aqueous layer with NaOH Extract product back into EtOAc.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| EtOAc / Heptane | Excellent | Best for removing polar amine impurities. Standard for amides. |
| Ethanol / Water | Good | Good for scale-up, but drying the product takes longer (water retention). |
| DCM / Hexane | Poor | DCM is too volatile; difficult to control the crystallization temperature. |
| Isopropanol (IPA) | Very Good | Often works as a single-solvent system. Cool to -20°C to maximize yield. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (Context on Schotten-Baumann type amide couplings).
-
PubChem. "1-(4-Bromo-2-methylphenyl)piperazine Compound Summary." National Library of Medicine. [Link] (Structural analog data for solubility estimation).
-
Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Knowledge Base. [Link] (Specific troubleshooting for amide/amine separations).
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. Separation of N-Nitroso-N’-methylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Troubleshooting low conversion in piperazine acylation reactions
Technical Support Center: Troubleshooting Piperazine Acylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to push piperazine acylation reactions past the 40–50% conversion mark. Piperazine is a privileged scaffold in medicinal chemistry, but its nature as a secondary amine introduces unique kinetic and thermodynamic hurdles—namely steric hindrance, competitive salt formation, and poor regioselectivity.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these failures and provide self-validating methodologies to ensure your amide bond formations are robust, reproducible, and scalable.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following logical matrix to identify the root cause of your low conversion.
Diagnostic workflow for troubleshooting low conversion in piperazine acylation.
Core Troubleshooting Q&A
Q: Why does my piperazine acylation stall at low conversion when using standard EDC/HOBt? A: The fundamental issue is a mismatch between the reactivity of your active ester and the nucleophilicity of your amine. While EDC/HOBt is a reliable standard for primary amines, piperazine is a secondary amine. Steric hindrance from the ring structure can drastically reduce the rate of nucleophilic attack on the O-acylisourea intermediate[1]. The Solution: Upgrade to an uronium-based coupling agent. HATU generates an extremely reactive 7-aza-benzotriazole active ester that accelerates the O-to-N acyl transfer. Alternatively, COMU is an excellent third-generation uronium salt that offers superior reactivity and avoids the occupational hazards associated with benzotriazoles[2].
Q: I observe a thick precipitate during the reaction, and conversion immediately drops. What is happening? A: You are likely observing the precipitation of the amine hydrochloride salt or an insoluble coupling byproduct, which sequesters your reactive species. Piperazine is highly basic. If you use a weak or easily alkylated base like Triethylamine (TEA), the piperazine can act as a proton sponge, forming an insoluble salt that crashes out of solution. The Solution: Switch your base to N,N-Diisopropylethylamine (DIPEA). DIPEA is highly sterically hindered, making it a poor nucleophile but an exceptional proton scavenger. This keeps the piperazine free-based and fully soluble in the organic phase[3]. Additionally, ensure your solvent choice supports the solubility of all intermediates; DMF or greener alternatives like 2-MeTHF are highly recommended[2].
Q: I am trying to monoacylate piperazine, but I keep getting a messy statistical mixture of unreacted starting material, monoacylated, and diacylated products. How do I control this? A: Unprotected piperazine contains two chemically identical secondary amines. Relying purely on stoichiometric control (e.g., adding exactly 1.0 equivalent of acylating agent) is a flawed strategy because the monoacylated product often remains nucleophilic enough to compete with the unreacted starting material. The Solution: You must use a mono-protected scaffold. N-Boc-piperazine is the industry standard for this application[3]. The tert-butyloxycarbonyl (Boc) group completely passivates one nitrogen, guaranteeing 100% regioselectivity during the coupling step. Once the amide bond is formed, the Boc group can be quantitatively cleaved using HCl in dioxane or TFA to reveal the free amine for downstream chemistry[4].
Quantitative Data: Coupling Agent Selection Matrix
To simplify your optimization process, consult the table below to select the appropriate coupling agent based on your substrate's specific constraints.
| Parameter | EDC/HOBt | HATU | COMU |
| Reactivity Profile | Moderate; struggles with bulky secondary amines[1] | Very High; drives rapid O-to-N acyl transfer[2] | Very High; equivalent to or exceeding HATU[2] |
| Byproduct Solubility | Water-soluble urea (easy aqueous workup) | Organic-soluble (often requires chromatography) | Water-soluble (simplifies purification)[2] |
| Optimal Solvents | DCM, DMF | DMF, NMP | DMF, EtOAc, 2-MeTHF (Green solvent)[2] |
| Visual Monitoring | None | None | Color change indicates reaction progress[2] |
Self-Validating Experimental Protocol
To ensure success, do not blindly follow steps; verify the chemistry as it happens. The following protocol for the Optimized N-Acylation of N-Boc-Piperazine incorporates built-in validation checkpoints.
Materials Required: Carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), Anhydrous DMF.
Step 1: Pre-activation of the Carboxylic Acid
-
Action: In a flame-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and HATU in anhydrous DMF to a concentration of 0.2 M. Add DIPEA dropwise[3].
-
Causality: Pre-activation prevents the amine from competing for the coupling agent. DIPEA neutralizes the system without acting as a nucleophile.
-
Validation Checkpoint: Observe the solution. A distinct color change (typically clear to pale yellow) confirms the successful formation of the active ester complex.
Step 2: Amine Addition
-
Action: Add N-Boc-piperazine as a solid or dissolved in a minimal amount of DMF[1]. Stir the reaction at ambient temperature.
-
Causality: The Boc group ensures absolute regioselectivity, preventing diacylation side reactions[3].
-
Validation Checkpoint: The solution should remain homogeneous. If a thick white precipitate forms, it indicates amine salt formation; verify the anhydrous nature of your DMF and the quality of your DIPEA.
Step 3: In-Process Control (IPC)
-
Action: After 1 hour, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Causality: Real-time kinetic monitoring prevents premature workup and confirms conversion.
-
Validation Checkpoint: The chromatogram must show the complete disappearance of the starting acid mass and the emergence of the
peak corresponding to the target amide.
Step 4: Quench and Isolation
-
Action: Quench the reaction with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine. -
Causality: The basic quench neutralizes any residual acid. The 5% LiCl wash is a highly specific technique used to partition DMF into the aqueous layer, preventing solvent carryover into your isolated product.
-
Validation Checkpoint: Evaporation of the dried organic layer should yield a crude mass
of the theoretical yield, validating the efficiency of the coupling. TLC should show a single major spot.
References
- SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 - EPO. epo.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy0qcE3hJgLkyd2AiP8t45t38WocM7Ju--5FYMFVdxjf0R_5Ulffy8hhP5VBgss9bvzAHtZzpMEgvFiSKQpAQuzhe0GYa-IM3_D4CEz43bYJF6Wu4Sd-Sm-fjQ10riZM8HaQ9JTAAF7dEkmLoA_aqVgYMg4KHp0jWaWN6t6Gjdmcj15_WzZcUFy92d6wL7Ew==]
- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZsH6sqxiRpz3N8EG21hpXgRhDB1YpbSXnrkMidtULJCSWCn6wX586PwGNdIMgwRy8rJFMQfSG8CzDdB2Vq-16NpE9epm2LpC934tZGitvg1NpHqMy1ClkC5Zt2re3lGbR654A7pPNHKjughf8PoualV1u2wbxTNcdEUXPfCCTr8YhLCcEVPMszngksTqH3AJt3wjv5EbtY9nUVItmV8nDDMqBXN_mpPckhnL7DTm_nQ==]
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXxrJ-kVaf3CatPYXZPRbp0WSi_FCXWgqXfmCiCTwb019tD_YyEYQw4yTRqCUtCaaHN1NmMyWfKVgJijZpyRIu89_rHfd6c2owa_I2pKjMGzTUU-gPrraw4mlVKGo96BopnlVscLb0KGZA2A==]
- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyVLncJIuwate6uY_yhQcRwBjZxLiBx0cxXbR_KuoISyPsu4tWPQZ1YdgbhVbiQckDiS-Qa6DZUVA0SVWMF6lDKIrwnL6ShzmEuFhPJDe31A-RZ6lbfxmj3RAjquKSjOKtKv4RKMrJmbe_tSw=]
Sources
Technical Support Center: High-Steric Suzuki Coupling Optimization
Topic: Optimizing Suzuki-Miyaura Coupling Yields with Hindered Aryl Bromides Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Ortho-Effect" Challenge
Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing the "ortho-effect"—where substituents adjacent to the reaction site on your aryl bromide or boronic acid are shutting down your catalytic cycle.
In unhindered systems, the rate-determining step is often oxidative addition. However, with hindered substrates (e.g., 2,6-disubstituted aryl bromides), transmetalation or reductive elimination often becomes the bottleneck. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ fail here because they lack the necessary steric bulk to force the reductive elimination of the crowded biaryl product, or they form inactive bis-ligated complexes.
This guide moves beyond standard textbook conditions to high-activity systems designed specifically for steric demand: Buchwald Dialkylbiaryl Phosphines and Pd-PEPPSI-NHC complexes.
Module 1: Catalyst & Ligand Selection (The Engine)
Q: Why is my standard Pd(PPh₃)₄ reaction stalling at <10% conversion?
A: Pd(PPh₃)₄ is coordinatively saturated and electronically insufficient for hindered substrates. For hindered couplings, you need a ligand that promotes the formation of a monoligated Pd(0)-L species . This species is highly active for oxidative addition and, crucially, sufficiently bulky to "squeeze" the two aryl groups together during reductive elimination.
Recommendation: Switch to Buchwald Ligands or NHC complexes .
The Gold Standards:
-
SPhos: The universal starting point for hindered aryl bromides. Its methoxy groups provide stability, and its bulk promotes the monoligated active species.
-
XPhos: More sterically demanding than SPhos. Use this if SPhos fails, particularly for unactivated aryl chlorides or extremely hindered bromides.
-
Pd-PEPPSI-IPr: An N-Heterocyclic Carbene (NHC) "precatalyst" that is extremely robust. It is often the "nuclear option" when phosphines fail due to oxidation or thermal instability.
Visual Guide: Ligand Selection Logic
Figure 1: Decision matrix for selecting the optimal ligand based on substrate steric and electronic properties.
Module 2: The Environment (Base & Solvent)[1]
Q: Should I use anhydrous conditions to prevent side reactions?
A: Generally, NO . This is a common misconception. While water can promote protodeboronation (see Module 3), it is mechanistically essential for the most efficient transmetalation pathway in hindered systems, known as the Hydroxo-Bridge Pathway .
-
The Mechanism: Bulky ligands (like SPhos) inhibit the formation of the boronate anion (Ar-B(OH)₃⁻). Instead, the halide on the Palladium is exchanged for a Hydroxide (OH⁻) from the base/water. This Pd-OH species reacts 1000x faster with the boronic acid than the Pd-Br species reacts with the boronate anion.
-
The Fix: Use a solvent system like Toluene/Water (10:1) or Dioxane/Water (4:1) .
Q: Which base is best for hindered coupling?
A: Weak bases (Carbonates) often fail with hindered substrates because they generate the active Pd-OH species too slowly.
-
Recommendation: K₃PO₄ (Potassium Phosphate) . It is the industry standard for hindered Suzuki couplings. It provides a high enough pH to facilitate the hydroxo-pathway but is less aggressive than hydroxides towards functional groups.
-
Alternative: If the substrate is acid-sensitive or extremely hindered, Ba(OH)₂ or KOH can be used to force the reaction, provided no base-sensitive esters are present.
Module 3: Troubleshooting (The "Ticket" System)
Ticket #401: Protodeboronation (Yield Loss)
Issue: "I see my aryl bromide remaining, but my boronic acid has converted to the simple arene (Ar-H)." Diagnosis: Protodeboronation.[1][2][3][4] This is the #1 killer of hindered Suzuki couplings. Steric bulk slows the cross-coupling, giving water/base time to hydrolyze the C-B bond. Corrective Actions:
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M). Higher rates of coupling compete better against hydrolysis.
-
Base Switch: Switch from K₂CO₃ to K₃PO₄ or anhydrous KF .
-
Slow Addition: Do not add all boronic acid at start. Add it in 3 portions over 1 hour, or use a syringe pump.
-
Boronate Source: Switch from Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (Ar-BF₃K) . These release the active species slowly, keeping the standing concentration low and preventing decomposition.
Ticket #402: Homocoupling (Ar-Ar Dimer)
Issue: "I am isolating significant amounts of the boronic acid dimer." Diagnosis: Oxidative homocoupling.[1][4] This consumes your nucleophile. Corrective Actions:
-
Degassing: Sparging with Nitrogen is insufficient. Use Freeze-Pump-Thaw (3 cycles) or vigorous argon bubbling for 20 mins.
-
Catalyst Activation: If using Pd(OAc)₂, it requires reduction to Pd(0) to start the cycle. This reduction often consumes 2 equivalents of boronic acid (producing dimer). Switch to a Pd(0) source like Pd₂(dba)₃ or a precatalyst like Pd-PEPPSI-IPr (which activates via a different mechanism).
Ticket #403: Reaction Stalls at 50%
Issue: "Reaction goes well initially but stops halfway. Adding more catalyst doesn't help." Diagnosis: Catalyst poisoning or ligand oxidation. In hindered systems, the catalytic cycle is slow, leaving the Pd(0) species vulnerable to aggregation (Pd black). Corrective Actions:
-
Ligand Loading: Increase Ligand:Pd ratio from 1:1 to 2:1 (for SPhos/XPhos). Excess ligand protects the metal.
-
Add Surfactant: For aqueous systems, adding TPGS-750-M (2 wt%) can stabilize the catalyst particles in the micellar phase.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Buchwald" Standard (SPhos)
Best for: 2,6-disubstituted aryl bromides and heteroaryl chlorides.
-
Charge Vessel: In a vial equipped with a stir bar, add:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv) - Use excess to account for deboronation.
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%) - Note 2:1 L:Pd ratio.
-
K₃PO₄ (2.0 equiv, finely ground)
-
-
Solvent: Add Toluene and Water (Ratio 10:1). Concentration should be 0.25 M with respect to the bromide.
-
Degas: Seal and purge with Argon for 5 minutes.
-
Reaction: Heat to 100°C for 12-24 hours.
-
Workup: Cool, dilute with EtOAc, wash with water.
Protocol B: The "Tank" (Pd-PEPPSI-IPr)
Best for: Extremely hindered substrates (tetra-ortho substituted) or when low catalyst loading is needed.
-
Charge Vessel: In a Schlenk tube or microwave vial:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.3 equiv)
-
Pd-PEPPSI-IPr (1-2 mol%)
-
K₂CO₃ (2.0 equiv) - PEPPSI works well with carbonates.
-
-
Solvent: Add Dioxane or THF .[5] (Technical Grade is often acceptable as PEPPSI is robust, but dry is preferred for reproducibility).
-
Reaction: Heat to 60-80°C .
-
Note: PEPPSI catalysts often activate better at moderate temperatures; going straight to 120°C can decompose the active species too fast.
-
-
Analysis: Monitor via LCMS. If conversion stalls, add a second portion of boronic acid.
Visualizing the Mechanism
Understanding the Hydroxo-Bridge Pathway is critical for troubleshooting hindered systems.
Figure 2: The Hydroxo-Bridge pathway (Red Node) is the dominant route for bulky ligands (SPhos/XPhos), necessitating the presence of water/base for ligand exchange.
References
-
Barder, T. E., & Buchwald, S. L. (2007). Insights into amine binding to biaryl phosphine palladium oxidative addition complexes... Journal of the American Chemical Society, 129(39), 12003–12010.[6] Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, easy-to-handle catalyst for Suzuki-Miyaura cross-coupling.[7][8] Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Insights into amine binding to biaryl phosphine palladium oxidative addition complexes and reductive elimination from biaryl phosphine arylpalladium amido complexes via density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Executive Summary & Chemical Context
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine is a pharmaceutical intermediate characterized by a distinct "push-pull" solubility profile.[1] Its structure contains a lipophilic domain (the 4-bromo-2-methylphenyl group) and a polar, basic domain (the N-methylpiperazine moiety).[1]
Understanding the Amide Effect is critical for handling this molecule:
-
N1 (Amide Nitrogen): The nitrogen attached to the carbonyl is non-basic due to resonance delocalization. It does not protonate under physiological conditions.
-
N4 (Distal Nitrogen): The N-methyl nitrogen remains basic (pKa ≈ 7.5–8.0).[1] This is your "handle" for manipulating aqueous solubility via pH adjustment.
This guide provides a self-validating system for solvent selection, ensuring stability during synthesis, analysis, and biological evaluation.
Diagnostic Decision Matrix (Visual)
Do not guess your solvent. Use this logic flow to select the correct system based on your downstream application.
Figure 1: Decision tree for solvent selection based on experimental intent. Green nodes indicate recommended solvents.
Solubility Data & Tiers
The following data categorizes solvents by their ability to solvate the Free Base form of the compound at 25°C.
| Solubility Tier | Solvent System | Estimated Conc. | Technical Notes |
| Tier 1: High | DCM (Dichloromethane) | > 50 mg/mL | Ideal for synthesis workup and transfer.[1] |
| Tier 1: High | Chloroform | > 50 mg/mL | Standard NMR solvent ( |
| Tier 1: High | DMSO / DMF | 20–50 mg/mL | Warning: High boiling point makes removal difficult. Use only for bio-stocks or specific reactions. |
| Tier 2: Moderate | Methanol / Ethanol | 5–15 mg/mL | Solubility is temperature-dependent.[1] Good for recrystallization. |
| Tier 2: Moderate | Ethyl Acetate | 2–10 mg/mL | Often used for extraction, but may require heating to fully dissolve high concentrations. |
| Tier 3: Low | Water (Neutral pH) | < 0.1 mg/mL | Insoluble. The hydrophobic bromo-tolyl group dominates.[1] |
| Tier 3: Low | Hexanes / Heptane | < 0.1 mg/mL | Insoluble. Use as an anti-solvent to force precipitation. |
Troubleshooting Guides (FAQ)
Scenario A: Biological Assays (Cell/Enzyme)
Q: I diluted my DMSO stock into the cell culture media, and the solution turned cloudy. Why? Diagnosis: This is "Crash-out." The compound is lipophilic (LogP ~2.5–3.0). When the DMSO concentration drops below 1-2% in aqueous media, the water forces the hydrophobic molecules to aggregate. The Fix:
-
Sonicate: Sometimes it is a kinetic issue.
-
Acidify (Critical): If your assay tolerates it, ensure the buffer pH is slightly acidic (pH < 7). The N-methylpiperazine protonates, increasing solubility.
-
Salt Formation: Convert the free base to the Hydrochloride (HCl) or Mesylate salt before making the stock (see Protocol below). Salts are significantly more water-soluble.[1]
Scenario B: Analytical Chemistry (LCMS/HPLC)
Q: My LCMS peaks are tailing or splitting. Diagnosis: You are likely using a neutral mobile phase (Water/Acetonitrile). The basic nitrogen (N4) interacts with silanol groups on the column stationary phase. The Fix:
-
Add a Modifier: You must use 0.1% Formic Acid or Trifluoroacetic acid (TFA) in the mobile phase. This protonates the nitrogen (
), preventing silanol interaction and sharpening the peak.
Scenario C: Synthesis & Purification
Q: The compound is "oiling out" during recrystallization instead of forming crystals. Diagnosis: The solvent system is too polar, or the cooling is too rapid. The Fix:
-
Switch Solvent: If using Ethanol/Water, switch to Ethyl Acetate/Hexane .
-
Seeding: Dissolve in minimal hot Ethyl Acetate, add Hexane until cloudy, reheat to clear, then add a single seed crystal and cool very slowly (wrap the flask in foil).
Experimental Protocols
Protocol 1: Conversion to Hydrochloride Salt (For Aqueous Solubility)
Use this if you need to dissolve the compound in water (PBS) for animal studies or sensitive assays.
-
Dissolution: Dissolve 100 mg of the Free Base in 2 mL of DCM or Diethyl Ether .
-
Acidification: Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether (or 1.25M HCl in Methanol) dropwise while stirring on ice.
-
Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.
-
If no precipitate:[1] Add excess Diethyl Ether or Hexane (Anti-solvent).
-
-
Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.
-
Result: The resulting salt will have water solubility > 10 mg/mL.
Protocol 2: Gravimetric Solubility Screen
Use this to validate a new solvent system.
Figure 2: Rapid solubility screening workflow.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3768189, 1-(4-Bromo-2-methylphenyl)piperazine.[1]Link
- Note: Provides physicochemical d
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[2][3] Sustainable Chemical Processes.[3][4] Link
- Note: Authoritative guide on solvent replacement (e.g.
-
Pfizer Inc. (2024). Solvent Selection Guide for Medicinal Chemistry.Link
- Note: Industry standard for classifying "Preferred" vs. "Undesirable" solvents.
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] Journal of Chemical & Engineering Data.[5] Link
-
Note: Establishes the basicity of the N-methylpiperazine moiety (pKa ~9.7 for parent, ~7-8 for substituted).[1]
-
Sources
- 1. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]
- 2. gctlc.org [gctlc.org]
- 3. Green chemistry and sustainable manufacturing in India | Opinion | Chemistry World [chemistryworld.com]
- 4. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-Substituted Benzoyl Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-substituted benzoyl piperazines is a critical step in the development of a wide range of pharmaceuticals, including agents targeting central nervous system disorders, cancer, and infectious diseases.[1][2] The introduction of a substituent at the 2-position of the piperazine ring, coupled with a bulky benzoyl group, frequently leads to significant steric hindrance. This impediment can dramatically reduce reaction rates and yields, posing a considerable challenge for chemists. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address the specific issues encountered during these challenging syntheses.
Core Challenge: The Steric Clash
The primary obstacle in synthesizing 2-substituted benzoyl piperazines lies in the steric congestion around the reacting nitrogen atom of the piperazine. The ortho-substituent on the benzoyl ring and the substituent on the piperazine ring create a crowded environment, hindering the approach of the acylating agent. This guide will explore various strategies to mitigate these steric effects and achieve successful amide bond formation.
Troubleshooting Guide: Low Reaction Yield
Low product yield is one of the most common problems when dealing with sterically hindered substrates.[3] The following sections provide potential causes and detailed solutions.
Issue 1: Ineffective Amide Coupling Reagents
Standard coupling reagents are often insufficient to overcome the high activation energy barrier imposed by steric hindrance.
Root Cause Analysis: The slow nucleophilic attack of the sterically hindered amine on the activated carboxylate is the primary reason for low yields.[4] Conventional reagents like DCC or DIC may not generate a sufficiently reactive activated ester to drive the reaction to completion.[5]
Solutions & Mitigation Strategies:
-
High-Potency Coupling Reagents: Employ more powerful in-situ activating reagents.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form reactive esters capable of overcoming significant steric barriers.[5][6] HATU, in particular, is known for its rapid reaction kinetics and effectiveness with sterically hindered substrates.[6]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for sterically demanding couplings.[5]
-
-
Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[5][7][8] This method minimizes steric hindrance between the coupling partners.[8]
| Coupling Reagent Class | Examples | Reactivity Level | Notes |
| Carbodiimides | DCC, DIC | Low to Moderate | Often insufficient for sterically hindered substrates.[5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High | Form highly reactive esters; HATU is particularly effective.[5][6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for demanding couplings.[5] |
| Acyl Fluorides | Generated in situ with TFFH, BTFFH | Very High | Ideal for extremely hindered substrates.[5][7][8] |
Issue 2: Suboptimal Reaction Conditions
Steric hindrance can significantly slow down reaction rates, requiring adjustments to reaction time, temperature, and solvent.
Root Cause Analysis: Inadequate reaction time or temperature may not provide sufficient energy to overcome the activation barrier. The choice of solvent is also critical for proper solvation of the reactants, and poor solvation can lead to aggregation and further hinder the reaction.[5]
Solutions & Mitigation Strategies:
-
Extended Reaction Time: Increase the reaction time, for example, from a few hours to overnight, to allow the reaction to proceed to completion.[5]
-
Elevated Temperature: Gentle heating can help overcome the activation energy.[5] However, this should be done cautiously to minimize the risk of racemization.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for driving difficult couplings to completion quickly by efficiently heating the reaction mixture.[5]
-
Solvent Selection:
Issue 3: Alternative Synthetic Pathways
When direct acylation proves difficult, alternative synthetic routes can provide a more viable path to the desired product.
Root Cause Analysis: The direct formation of the amide bond between the two sterically hindered fragments may be inherently inefficient.
Solutions & Mitigation Strategies:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the synthesis of N-arylpiperazines from aryl halides and piperazine.[9][10][11] This method has been shown to be effective for sterically hindered aryl chlorides.[12]
-
Amidation of Esters: Reacting the piperazine with a less reactive carboxylic acid derivative, such as an ethyl ester, at elevated temperatures can be an alternative.[14] This approach avoids the use of highly reactive acyl chlorides but requires more forcing conditions.[14]
-
Coupling with Isocyanates: The direct coupling of Grignard reagents with isocyanates offers a robust solution for the synthesis of highly sterically hindered amides.[4]
Experimental Protocols
Protocol 1: High-Potency Uronium Salt Coupling (HATU)
This protocol is designed for situations where standard coupling methods have failed due to steric hindrance.
Step-by-Step Methodology:
-
Acid Activation: In a separate, dry flask, dissolve the 2-substituted benzoic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to allow for pre-activation.
-
Amine Addition: Add a solution of the 2-substituted piperazine (1.1 eq) in anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended for cases where even potent uronium salts are ineffective.[5]
Step-by-Step Methodology:
-
Acyl Fluoride Generation: In a dry flask under an inert atmosphere, dissolve the 2-substituted benzoic acid (1.0 eq) in anhydrous DCM. Add a fluorinating agent, such as TFFH (1.1 eq), and a suitable non-nucleophilic base like pyridine (1.2 eq). Stir at room temperature for 1-2 hours.
-
Coupling Reaction: In a separate flask, dissolve the 2-substituted piperazine (1.1 eq) in anhydrous DCM. Slowly add the freshly prepared acyl fluoride solution to the piperazine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM. Purify the crude product by column chromatography.
Visualizing the Workflow
Decision Tree for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate synthetic strategy based on the degree of steric hindrance.
Caption: Decision tree for troubleshooting low yields.
General Reaction Scheme for Amide Coupling
This diagram outlines the fundamental transformation in the synthesis of 2-substituted benzoyl piperazines.
Caption: General amide bond formation reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction is still sluggish even with HATU. What else can I try?
A1: If HATU is not providing satisfactory results, consider the following:
-
Double Coupling: Perform the coupling reaction twice. After the initial coupling, filter and wash the resin (if applicable), and then subject it to a fresh solution of the activated amino acid.[5]
-
Switch to Acyl Fluoride: This is often the most effective method for extremely challenging couplings.[5][7][8]
-
Microwave Irradiation: This can significantly accelerate the reaction rate.[5]
Q2: I am observing significant side product formation. What could be the cause?
A2: Side product formation can arise from several factors:
-
Racemization: Elevated temperatures or prolonged exposure to strong bases can lead to epimerization. If using heat, apply it judiciously.
-
Di-acylation of Piperazine: If you are not using a mono-protected piperazine, di-acylation can be a significant side reaction. Ensure you are using the correct stoichiometry and consider using a mono-protected piperazine derivative.[14]
-
Reaction with Solvent: Some activated esters can react with nucleophilic solvents like DMF. Using a non-nucleophilic solvent like NMP might be beneficial.
Q3: How do I choose between Buchwald-Hartwig amination and a direct amide coupling approach?
A3: The choice depends on the specific substrates and the stage of your synthesis.
-
Direct Amide Coupling: This is generally preferred if a suitable carboxylic acid and piperazine are readily available. It is a more direct route.
-
Buchwald-Hartwig Amination: This is an excellent alternative if the corresponding aryl halide is more accessible or if direct amidation fails. It offers a different reactivity profile and can be very effective for sterically hindered systems.[12]
Q4: Are there any catalytic methods for direct amidation that avoid stoichiometric activating agents?
A4: Yes, research into catalytic direct amidation is an active area.[15][16]
-
Boronic Acid Catalysis: Boronic acids have been shown to catalyze the direct amidation of carboxylic acids.[16]
-
Transition Metal Catalysis: Various transition metal catalysts have been developed for direct amide bond formation.[15][17] These methods are often more atom-economical and environmentally friendly.
References
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Benchchem.
- The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
- Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journals.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
- Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
- Greener Methods: Catalytic Amide Bond Formation. (n.d.).
- Berkheij, M., et al. (2019, March 19). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate.
- Allen, C. L., & Williams, J. M. J. (2011, March 17). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews.
- Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC.
- The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025, September 16).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]
- 16. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]
- 17. Metal-catalysed approaches to amide bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR spectrum analysis of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
An In-Depth Guide to the 1H NMR Spectral Analysis of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine: A Comparative Approach
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For a molecule such as this compound, a compound with potential applications in medicinal chemistry, a detailed characterization is paramount. This guide provides a comprehensive analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a primary tool for structural elucidation. Furthermore, we will compare the insights derived from 1H NMR with those from complementary analytical techniques, offering a holistic perspective on its characterization.
The Subject Molecule: this compound
The molecule , with the structure shown below, possesses several distinct proton environments that are expected to be well-resolved in a 1H NMR spectrum. The key structural features include a 1,2,4-trisubstituted aromatic ring, a benzoyl carbonyl group, a methyl group on the aromatic ring, a piperazine ring, and a methyl group on the piperazine nitrogen.
Figure 2: Workflow for 1H NMR analysis.
Conclusion
The structural elucidation of this compound is effectively achieved through 1H NMR spectroscopy, which provides detailed information about the proton framework of the molecule. The predicted spectrum, based on fundamental principles, serves as a reliable guide for experimental analysis. For a comprehensive characterization that meets rigorous industry standards, a combination of 1H NMR with complementary techniques such as 13C NMR, Mass Spectrometry, and HPLC is recommended. This integrated approach ensures not only the correct structural assignment but also provides critical data on purity and molecular weight, which are essential for drug development and quality control.
References
Advanced Quality Control Markers for Piperazine Intermediate Synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Piperazine (1,4-diazacyclohexane) is a privileged pharmacophore in medicinal chemistry, serving as the backbone for diverse therapeutic classes including antipsychotics (e.g., Fluphenazine), antihistamines (e.g., Cetirizine), and antimicrobials (e.g., Ciprofloxacin).[1][2][3][4] However, its synthesis is prone to generating structurally similar polyamine impurities and, critically, mutagenic N-nitrosamines.
This guide moves beyond basic pharmacopeial monographs to provide a comparative analysis of quality control (QC) markers specific to the dominant synthetic routes. We evaluate the performance of analytical methodologies—contrasting the robustness of derivatized HPLC-UV against the sensitivity of LC-MS/MS—and provide validated protocols for detecting process-critical impurities.
Synthetic Routes & Impurity Profiling
To implement an effective QC strategy, one must first understand the "genealogy" of impurities. The specific marker profile of a piperazine batch is a fingerprint of its synthetic origin.
Route A: Cyclization of Ethanolamines (Industrial Standard)
The most common industrial route involves the catalytic cyclization of monoethanolamine (MEA) or ethylenediamine (EDA).
-
Mechanism: Intermolecular condensation over metal oxide catalysts (e.g., Ni/MgO/Al₂O₃) at high temperature (200–250°C).
-
Critical Markers: This route favors the formation of linear and branched ethyleneamines.
-
Aminoethylpiperazine (AEP): The most persistent impurity; formed via side-reaction alkylation.
-
Hydroxyethylpiperazine (HEP): Incomplete cyclization product.
-
Polymeric Amines: Triethylenediamine (TEDA) and higher oligomers.
-
Route B: Reduction of Pyrazine
Used for high-purity, small-scale requirements or specific substituted derivatives.
-
Mechanism: Catalytic hydrogenation of pyrazine or 2-chloropyrazine.
-
Critical Markers:
-
Tetrahydropyrazine: An intermediate resulting from incomplete reduction.
-
Unreacted Pyrazine: Trace aromatic starting material.
-
Route C: 1,2-Dichloroethane Ammonolysis (Legacy)
-
Critical Markers: Vinyl chloride (trace), chlorinated oligomers. Note: This route is largely phased out in pharma due to genotoxic alkyl halide concerns.
Visualization: Impurity Genealogy by Route
The following diagram maps the specific impurities generated by each synthetic pathway, aiding in the selection of appropriate QC markers.
Caption: Genealogy of impurities in piperazine synthesis. Yellow nodes indicate process-specific markers; Red indicates universal genotoxic concerns.
Critical Quality Control Markers
The following table categorizes markers based on regulatory risk and detection difficulty.
| Marker Category | Specific Analyte | Origin | Regulatory Limit (Typical) | Detection Challenge |
| Process Impurity | Aminoethylpiperazine (AEP) | Ethanolamine Route | < 0.3% (Manufacturer Spec) | Polar, non-UV active. Requires derivatization or GC. |
| Process Impurity | Ethylenediamine (EDA) | Starting Material | < 0.1% | Highly polar, volatile. |
| Genotoxic Impurity | N-Nitrosamines (NDMA) | Reaction with Nitrites | < 96 ng/day (FDA/ICH M7) | Ultra-trace levels. Requires LC-MS/MS. |
| Degradant | Piperazine Carbamate | CO₂ Absorption | N/A (Process control) | Transient; forms upon air exposure. |
| Inorganic | Nickel / Cobalt | Catalyst Leaching | ICH Q3D Limits | Requires ICP-MS. |
Comparative Analysis of Analytical Methodologies
Piperazine lacks a strong chromophore, making standard UV detection at 254 nm ineffective. Researchers must choose between derivatization (for UV sensitivity) or advanced detection (MS/CLND).
Methodology Comparison Matrix
| Feature | HPLC-UV (Derivatized) | HILIC-CAD / ELSD | GC-MS | LC-MS/MS |
| Primary Use | Routine Assay & Purity | Underivatized Purity | Volatile Impurities (AEP, EDA) | Trace Genotoxins (Nitrosamines) |
| Sensitivity | High (dependant on reagent) | Moderate | High | Very High (ppt levels) |
| Selectivity | High (Reagent specific) | Moderate (Matrix effects) | High (Structural ID) | Very High (MRM mode) |
| Throughput | Low (Requires prep time) | High | Moderate | Moderate |
| Cost | Low | Medium | Medium | High |
| Verdict | Best for Routine QC | Best for Process Development | Best for Residual Solvents | Mandatory for Safety Compliance |
Deep Dive: Derivatization vs. Direct Analysis
-
HPLC-UV with NBD-Cl: Reacting piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a highly fluorescent/UV-active adduct. This is the gold standard for cost-effective routine QC in environments without mass spectrometry.
-
GC-MS: Ideal for separating AEP and EDA from piperazine due to their volatility. However, piperazine itself is extremely polar and basic, often leading to peak tailing on standard DB-5 columns. Recommendation: Use a base-deactivated column (e.g., CAM or amine-specific phases) or derivatize with acetic anhydride.
Experimental Protocols
Protocol A: Routine Purity via Derivatized HPLC-UV
Objective: Quantification of Piperazine and AEP using NBD-Cl derivatization. Principle: Nucleophilic aromatic substitution of NBD-Cl by secondary amines.
Reagents:
-
NBD-Cl (4-chloro-7-nitrobenzofuran) 0.5% in MeOH.
-
Borate Buffer (pH 9.0).
-
Mobile Phase: Acetonitrile : 10mM Phosphate Buffer (40:60).
Workflow:
-
Sample Prep: Dissolve 10 mg Piperazine sample in 10 mL water.
-
Derivatization: Mix 100 µL sample + 400 µL Borate Buffer + 500 µL NBD-Cl solution.
-
Incubation: Heat at 60°C for 30 minutes (protected from light).
-
Quench: Add 100 µL 1M HCl to stop reaction.
-
Analysis: Inject 10 µL into HPLC (C18 Column, 250 x 4.6 mm). Detect at 470 nm (Fluorescence) or 340 nm (UV).
Self-Validating Check: The derivative is bright yellow/orange. If the solution remains colorless after heating, the reagent has degraded or pH is incorrect.
Protocol B: Trace Nitrosamine Screening (LC-MS/MS)
Objective: Detection of NDMA/NDEA at ppb levels (compliance with ICH M7).
Instrument Parameters:
-
System: Triple Quadrupole MS (ESI+ mode).
-
Column: C18 Polar-Embedded (e.g., Acquity HSS T3), 2.1 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in MeOH.
-
Gradient: 0-2 min (5% B), 2-8 min (5-95% B).
MRM Transitions (Quantifier/Qualifier):
-
NDMA: 75.1 → 43.1 / 75.1 → 58.1
-
NDEA: 103.1 → 75.1 / 103.1 → 47.1
Critical Control Point: Piperazine itself can cause ion suppression. Divert the LC flow to waste during the elution of the main piperazine peak to prevent source contamination.
Decision Tree for Method Selection
Use this logic flow to select the appropriate analytical technique based on the development stage.
Caption: Analytical method selection decision tree based on impurity class and regulatory requirement.
References
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021). Available at: [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Available at: [Link]
-
Sergeev, S.A., et al. Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 2022. Available at: [Link]
Sources
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The handling of novel or specialized chemical entities like 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine demands a meticulous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive operational framework rooted in the chemical's structural hazards and best laboratory practices. Our objective is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety for every procedure.
Hazard Assessment: A Profile Based on Structural Analogs
Probable Hazard Profile:
-
Skin Corrosion/Irritation: Piperazine and its derivatives are frequently classified as causing skin irritation or severe burns.[1][2][3][4] The benzoyl group can also contribute to skin irritation.
-
Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious, potentially irreversible damage.[1][3][4][5] This is a common characteristic of amine-containing compounds like piperazine.
-
Sensitization: There is a significant risk of both respiratory and skin sensitization.[1] This means that repeated exposure, even at low levels, could lead to allergic reactions.
-
Acute Toxicity: The compound may be harmful if swallowed, inhaled, or in contact with skin.[2]
-
Reactivity: The compound is generally stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][3] It may also be sensitive to light and moisture.[1]
This profile dictates that this compound must be handled with robust protective measures at all times.
The Primacy of Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: All handling of this compound, especially when in solid, powdered form or when heated, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible and tested.[1]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Limit the quantity of material handled to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and handling procedures.
Task-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table provides a procedural guide for PPE selection based on common laboratory operations.
| Activity | Required PPE | Causality and Rationale |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile or Neoprene Gloves• Laboratory Coat• Chemical Splash Goggles with Side Shields• N95 Respirator or higher | The primary risks are the inhalation of fine particulates and accidental skin/eye contact.[6] Double-gloving provides protection against tears and rapid permeation. An N95 respirator is essential to prevent respiratory tract irritation and potential sensitization from airborne powder.[6] |
| Solution Preparation and Handling | • Nitrile or Neoprene Gloves• Laboratory Coat• Chemical Splash Goggles• Face Shield (recommended when handling >50mL) | The risk shifts from inhalation to splashes. Chemical splash goggles provide a seal around the eyes, which is critical.[6] A face shield offers an additional layer of protection for the entire face when there is a higher potential for splashing.[6] |
| Experimental Procedures (e.g., reaction setup, sampling) | • Nitrile or Neoprene Gloves• Laboratory Coat• Safety Glasses with Side Shields (minimum); Goggles recommended | This represents a baseline level of protection for routine handling where splash potential is lower but still present. If the procedure involves heating or pressurization, chemical splash goggles are mandatory. |
| Spill Management and Waste Disposal | • Heavy-duty Nitrile or Butyl Rubber Gloves• Chemical Resistant Apron or Gown• Chemical Splash Goggles• Face Shield | Handling chemical waste involves larger quantities and potentially concentrated solutions, increasing the risk of significant exposure.[6] Heavy-duty gloves and a chemical-resistant apron provide enhanced protection against splashes and prolonged contact during cleanup.[6] |
PPE Selection and Best Practices
Hand Protection: Always inspect gloves for tears or holes before use.[2] Nitrile gloves are a good initial choice, but it is crucial to consult the manufacturer's glove compatibility charts for breakthrough times specific to halogenated aromatic compounds and amides. For prolonged exposure or when handling waste, consider thicker, heavy-duty gloves.[6] Always remove gloves using the proper technique to avoid contaminating your skin.
Eye and Face Protection: Standard safety glasses are insufficient for handling liquids. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][3]
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][3] The specific type of cartridge should be selected based on the potential concentration and form (particulate vs. vapor) of the contaminant.
The following diagram illustrates the decision-making workflow for selecting appropriate PPE.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
